WY-47766
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134217-27-9 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
SWPJMIZLPONDGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-methoxyphenylmethylthionyl)-imidazo(4,5-c)pyridine OST-766 WY 47766 WY-47766 |
Origin of Product |
United States |
Foundational & Exploratory
No Evidence for WY-47766 in Osteoporosis, A Technical Guide on the RANK/RANKL/OPG Pathway
A diligent search of the scientific literature and available data reveals no direct or indirect association between the compound WY-47766 and the treatment or study of osteoporosis. The compound this compound is known in the scientific community as a potent and selective inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Its mechanism of action is centered on reducing inflammation, and it has been investigated in contexts related to inflammatory conditions, not bone metabolism.
Given the user's interest in an in-depth technical guide on a core mechanism of action in osteoporosis, this document will instead focus on the Receptor Activator of Nuclear Factor Kappa-B (RANK), its Ligand (RANKL), and Osteoprotegerin (OPG) signaling pathway . This pathway is a fundamental regulator of bone remodeling and a primary target for several highly effective osteoporosis therapies.
An In-depth Technical Guide on the Core Mechanism of the RANK/RANKL/OPG Pathway in Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bone Remodeling and the RANK/RANKL/OPG Axis
Bone homeostasis is a dynamic process maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[1][2] Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. This imbalance is often the result of excessive bone resorption relative to formation.[3]
The RANK/RANKL/OPG signaling axis is a critical molecular triad that governs the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption.[4]
-
RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): A transmembrane or soluble protein that is essential for osteoclast formation, function, and survival.[4][5] It is primarily expressed by osteoblasts and osteocytes.[6]
-
RANK (Receptor Activator of Nuclear Factor Kappa-B): The receptor for RANKL, expressed on the surface of osteoclast precursors and mature osteoclasts.[5]
-
OPG (Osteoprotegerin): A soluble decoy receptor for RANKL, also produced by osteoblasts.[7] OPG binds to RANKL and prevents it from binding to RANK, thereby inhibiting osteoclast differentiation and activation.[8]
The ratio of RANKL to OPG is a key determinant of bone resorption. In pathological states like postmenopausal osteoporosis, estrogen deficiency leads to an increase in RANKL expression and a decrease in OPG production, shifting the balance in favor of bone resorption.[9]
Signaling Pathway
The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a downstream signaling cascade. This activation is crucial for the differentiation of these precursors into mature, multinucleated osteoclasts. The signaling pathway involves the recruitment of adaptor proteins, such as TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of several downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn induce the expression of genes essential for osteoclastogenesis.[5]
Caption: RANK/RANKL/OPG Signaling Pathway in Osteoclastogenesis.
Quantitative Data from Therapeutic Intervention
Denosumab is a human monoclonal antibody that targets and binds to RANKL, mimicking the effect of OPG. This inhibition of the RANKL/RANK interaction leads to a rapid and substantial reduction in bone resorption. The following table summarizes key quantitative data from pivotal clinical trials of Denosumab in postmenopausal women with osteoporosis.
| Parameter | Placebo | Denosumab (60 mg, subcutaneous, every 6 months) | Percent Change vs. Placebo | Reference Study |
| New Vertebral Fracture Incidence (3 years) | 7.2% | 2.3% | -68% | FREEDOM Trial |
| New Hip Fracture Incidence (3 years) | 1.2% | 0.7% | -40% | FREEDOM Trial |
| Change in Lumbar Spine BMD (3 years) | -1.4% | +9.2% | +10.6% | FREEDOM Trial |
| Change in Total Hip BMD (3 years) | -2.1% | +6.0% | +8.1% | FREEDOM Trial |
| Change in Femoral Neck BMD (3 years) | -2.7% | +5.2% | +7.9% | FREEDOM Trial |
| Serum C-telopeptide of Type I collagen (CTX) reduction (1 month) | No significant change | -86% | - | FREEDOM Trial |
BMD: Bone Mineral Density
Experimental Protocols
This assay is fundamental for studying the effects of compounds on osteoclast formation.
Objective: To quantify the formation of mature osteoclasts from bone marrow-derived macrophages (BMMs) in the presence of RANKL and M-CSF, and to assess the inhibitory potential of a test article (e.g., OPG, Denosumab).
Methodology:
-
Cell Isolation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.
-
Cell Seeding: Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.
-
Induction of Differentiation: Culture the BMMs in media containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.
-
Treatment: Add the test article at various concentrations to the culture medium. Include a vehicle control and a positive control (e.g., OPG).
-
Culture Period: Incubate the plates for 4-5 days, replacing the medium every 2 days.
-
Staining and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.
-
Identify and count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope. These are considered mature osteoclasts.
-
-
Data Analysis: Express the number of osteoclasts in treated wells as a percentage of the vehicle control. Calculate the IC50 value for the test article.
Caption: Workflow for an In Vitro Osteoclast Differentiation Assay.
This is a standard in vivo model to simulate postmenopausal osteoporosis.
Objective: To evaluate the efficacy of a therapeutic agent in preventing bone loss induced by estrogen deficiency.
Methodology:
-
Animal Model: Use 8-10 week old female C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform either a bilateral ovariectomy (OVX group) to induce estrogen deficiency or a sham operation (Sham group).
-
-
Treatment Administration:
-
Divide the OVX mice into a vehicle control group and one or more treatment groups.
-
Administer the test compound (e.g., subcutaneously, orally) at a specified dose and frequency, starting immediately after surgery.
-
-
Study Duration: Continue treatment for a period of 4-8 weeks.
-
Endpoint Analysis:
-
Micro-computed Tomography (µCT): At the end of the study, euthanize the animals and harvest the femurs or tibias. Perform high-resolution µCT scans to analyze bone microarchitecture. Key parameters include Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Histomorphometry: Embed bones in plastic, section, and stain (e.g., TRAP staining for osteoclasts, H&E staining). Quantify cellular parameters like Osteoclast Surface/Bone Surface (Oc.S/BS).
-
Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., maximal load, stiffness).
-
-
Data Analysis: Compare the parameters of the treated OVX groups to the vehicle-treated OVX group and the sham-operated group.
Conclusion
The RANK/RANKL/OPG signaling pathway is a cornerstone of bone biology and a validated, high-impact target for the treatment of osteoporosis. Understanding its mechanism provides a clear rationale for the development of antiresorptive therapies. The success of Denosumab illustrates the profound clinical benefit that can be achieved by precisely targeting this pathway to reduce osteoclast activity, thereby decreasing bone resorption, increasing bone mineral density, and significantly reducing fracture risk in patients with osteoporosis.
References
- 1. Osteoblast-Osteoclast Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoblasts and osteoclasts in bone remodeling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of cytokines on osteoblasts and osteoclasts in bone remodeling in osteoporosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Signaling Pathways and MicroRNAs in Bone Remodeling: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Selective Inhibition of Osteoclast V-ATPase: A Technical Guide
An In-Depth Review for Researchers and Drug Development Professionals
Executive Summary
The vacuolar-type H+-ATPase (V-ATPase) found on the ruffled border of osteoclasts is a critical enzyme for bone resorption. Its primary function is to pump protons into the resorption lacuna, creating the acidic environment necessary for the dissolution of bone mineral and the activity of degradative enzymes. This central role makes the osteoclast V-ATPase a prime target for the development of novel anti-resorptive therapies for diseases such as osteoporosis. Selective inhibition of this specific V-ATPase isoform is key to avoiding the toxicity associated with non-selective V-ATPase inhibitors. This guide explores the core principles of selective osteoclast V-ATPase inhibition, with a focus on the well-characterized inhibitor SB 242784 as a proxy for sparsely documented compounds like WY-47766. It provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant cellular signaling pathways.
Introduction: The Role of V-ATPase in Osteoclast Function
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Osteoclasts, multinucleated cells of hematopoietic origin, adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Into this compartment, they secrete protons (H+) via a specialized V-ATPase located in their ruffled membrane.[2][3] This process is essential for dissolving the inorganic hydroxyapatite matrix of the bone and for providing the optimal acidic pH for the activity of secreted proteases, such as cathepsin K, which degrade the organic bone matrix.
The osteoclast V-ATPase is a multi-subunit complex with isoforms of certain subunits being uniquely expressed or enriched in osteoclasts, which allows for the development of selective inhibitors.[4] By targeting this enzyme, it is possible to halt bone resorption with high specificity, offering a promising therapeutic strategy for conditions characterized by excessive osteoclast activity.
Mechanism of Action of Selective V-ATPase Inhibitors
Selective osteoclast V-ATPase inhibitors are designed to interact with specific subunits of the enzyme complex, thereby blocking its proton-pumping function. While detailed public information on this compound is limited, it is classified as a proton pump inhibitor with potential applications in postmenopausal osteoporosis. A closely related and extensively studied compound, SB 242784, provides a clear model for the mechanism of action.
SB 242784, a derivative of the non-selective V-ATPase inhibitor bafilomycin A1, demonstrates high potency and selectivity for the osteoclast V-ATPase.[3][4] It is believed to bind to the V0 domain of the V-ATPase complex, which forms the proton channel, thereby obstructing the translocation of protons across the ruffled border membrane.[1] This leads to an increase in the pH of the resorption lacuna, inactivating acid-dependent proteases and preventing the dissolution of bone mineral, ultimately inhibiting bone resorption.
Signaling Pathways in Osteoclastogenesis and V-ATPase Function
The differentiation and activation of osteoclasts are primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. While V-ATPase inhibitors act downstream on the functional machinery of mature osteoclasts, understanding the upstream signaling is crucial for a complete picture of osteoclast biology.
Quantitative Data Presentation
The efficacy of selective osteoclast V-ATPase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key data for SB 242784, serving as a representative example for this class of compounds.
Table 1: In Vitro V-ATPase Inhibition by SB 242784
| Enzyme Source | Assay Type | IC50 (nM) | Reference |
| Chicken Osteoclast Membranes | Bafilomycin-sensitive Mg2+-ATPase | 26.3 | [2] |
| Human Osteoclastoma | In situ cytochemical Mg2+-ATPase | < 5 | [3] |
Table 2: In Vivo Efficacy of SB 242784 in a Rat Model of Ovariectomy-Induced Bone Loss
| Treatment Group | Dosage | Duration | Change in Femoral Bone Mineral Density (BMD) vs. OVX Control | Reference |
| Ovariectomized (OVX) + SB 242784 | 5 mg/kg/day (oral) | 6 months | Partial prevention of bone loss | [3] |
| Ovariectomized (OVX) + SB 242784 | 10 mg/kg/day (oral) | 6 months | Complete prevention of bone loss | [3] |
| Ovariectomized (OVX) + Estrogen | Optimal dose | 6 months | Comparable prevention of bone loss to 10 mg/kg SB 242784 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of potential anti-resorptive agents.
V-ATPase Activity Assay (Adapted from[2])
This assay measures the enzymatic activity of V-ATPase by quantifying ATP hydrolysis in membrane preparations.
Methodology:
-
Preparation of Osteoclast Membranes: Isolate osteoclasts from a suitable source (e.g., long bones of laying hens) and prepare membrane vesicles through differential centrifugation.
-
Assay Buffer: Prepare a buffer containing MgCl2, KCl, and a pH indicator in a Tris-HCl base.
-
Reaction Mixture: In a 96-well plate, combine the osteoclast membrane preparation with the assay buffer and varying concentrations of the test inhibitor (e.g., SB 242784).
-
Initiation of Reaction: Add ATP to initiate the ATPase reaction.
-
Measurement: Measure the rate of ATP hydrolysis, typically through the colorimetric detection of inorganic phosphate released, using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor relative to a vehicle control and determine the IC50 value.
In Vitro Bone Resorption (Pit) Assay (Adapted from[5][6])
This assay assesses the functional ability of osteoclasts to resorb a bone-like substrate.
Methodology:
-
Substrate Preparation: Use multi-well plates coated with a calcium phosphate or dentine slice to mimic the bone surface.
-
Cell Seeding: Isolate osteoclast precursors (e.g., from bone marrow macrophages or peripheral blood mononuclear cells) and seed them onto the prepared substrates.
-
Osteoclast Differentiation: Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce their differentiation into mature osteoclasts.
-
Inhibitor Treatment: Once mature osteoclasts have formed, treat the cells with various concentrations of the test inhibitor.
-
Resorption Period: Allow the osteoclasts to resorb the substrate for a defined period (typically 24-48 hours).
-
Visualization and Quantification: Remove the cells and visualize the resorption pits by staining (e.g., with silver nitrate for calcium phosphate substrates) or by using scanning electron microscopy. Quantify the total area of resorption pits to determine the inhibitory effect of the compound.
Ovariectomized (OVX) Rat Model of Osteoporosis (Adapted from[3][7])
This is a standard in vivo model to study postmenopausal osteoporosis.
Methodology:
-
Animal Model: Use skeletally mature female rats.
-
Surgical Procedure: Perform bilateral ovariectomy to induce estrogen deficiency, which leads to an increase in bone resorption and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Administer the test compound (e.g., SB 242784) or vehicle control daily via oral gavage for a prolonged period (e.g., 6 months).
-
Bone Mineral Density (BMD) Measurement: At the end of the study, measure the BMD of relevant skeletal sites (e.g., femur, lumbar vertebrae) using dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry and Biomarker Analysis: Collect bone and blood samples for histological analysis of bone structure and for measuring biochemical markers of bone turnover.
Conclusion
The selective inhibition of the osteoclast V-ATPase represents a highly targeted and effective approach to reducing bone resorption. While specific data on this compound is not widely available, the extensive research on analogous compounds like SB 242784 validates the therapeutic potential of this drug class. The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of novel selective osteoclast V-ATPase inhibitors, paving the way for the development of new treatments for osteoporosis and other bone-related disorders.
References
- 1. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis [thno.org]
- 2. scispace.com [scispace.com]
- 3. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of WY-47766
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
WY-47766 is a proton pump inhibitor, specifically classified as a vacuolar H+-ATPase (V-ATPase) inhibitor. Its chemical and physical properties are summarized below.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine[1] |
| Synonyms | OST-766, WY 47766, WY47766[1][2] |
| CAS Number | 134217-27-9[1] |
| Chemical Formula | C₁₄H₁₃N₃O₂S[1][3] |
| Molecular Weight | 287.34 g/mol [1][3] |
| SMILES | O=S(C(N1)=NC2=C1C=NC=C2)CC3=CC=CC(OC)=C3[1] |
| Appearance | Solid powder[1] |
Physicochemical Properties
| Property | Value |
| Purity | >98% (as per supplier specification)[1] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[1] |
Pharmacological Profile
This compound's primary mechanism of action is the inhibition of vacuolar H+-ATPases, which are proton pumps found in various cellular membranes. This activity makes it a compound of interest for conditions where acidification is a key pathological process.
Mechanism of Action
This compound is a proton pump inhibitor that is being investigated for its potential in treating postmenopausal osteoporosis.[1] Its therapeutic potential stems from its ability to inhibit the vacuolar H+-ATPase (V-ATPase) in osteoclasts. Osteoclasts are bone cells responsible for bone resorption, a process that involves the secretion of acid to dissolve the bone mineral matrix. By inhibiting the V-ATPase, this compound is thought to reduce the acidification of the resorption lacuna, thereby decreasing osteoclast activity and bone loss.
Potential Therapeutic Applications
The primary investigated application for this compound is the treatment of postmenopausal osteoporosis, a condition characterized by excessive bone resorption.[1] By inhibiting the osteoclast V-ATPase, this compound represents a targeted approach to reducing bone loss.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, based on its mechanism of action as a bone resorption inhibitor, the following general experimental workflows are relevant for its evaluation.
In Vitro Osteoclast Activity and Bone Resorption Assay
This assay is designed to assess the direct effect of a compound on osteoclast function.
Experimental Workflow:
Caption: Workflow for in vitro bone resorption assay.
Methodology:
-
Osteoclast Differentiation: Bone marrow macrophages (BMMs) are isolated from the long bones of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts.
-
Bone Resorption Assay: Mature osteoclasts are seeded onto bone slices (e.g., bovine dentin or cortical bone) or calcium phosphate-coated plates. The cells are then treated with a range of concentrations of this compound.
-
Quantification of Resorption: After a defined incubation period, the cells are removed, and the surface of the bone slice or plate is analyzed. The area and number of resorption pits (lacunae) are quantified using microscopy and image analysis software.
-
Osteoclast Activity Markers: In parallel cultures, osteoclast activity can be assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and by measuring the activity of secreted proteases like cathepsin K.
Signaling Pathways
While the specific signaling pathways directly modulated by this compound have not been elucidated in publicly available literature, the general pathways involved in osteoclast differentiation and function are well-characterized. This compound, by inhibiting the V-ATPase, would act downstream of these signaling cascades to block the final effector function of the osteoclast.
Osteoclast Differentiation and Activation Pathway:
References
Foundational Research on WY-47766 (OST-766): A Technical Overview of Osteoclast Vacuolar H+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-47766 (also known as OST-766) is identified as a proton pump inhibitor with selective action against the vacuolar H+-ATPase (V-ATPase) found in osteoclasts.[1] This enzyme is crucial for the process of bone resorption, making its inhibitors a key area of research for therapeutic interventions in bone diseases such as osteoporosis. The foundational research into this class of compounds has largely revolved around understanding the structure-activity relationships of natural and synthetic molecules that can selectively target the osteoclast V-ATPase over other proton pumps in the body. This technical guide synthesizes the available information on the core principles underlying the action of this compound and related compounds, with a focus on their mechanism of action, experimental evaluation, and the associated cellular pathways.
Mechanism of Action: Targeting the Engine of Bone Resorption
The primary mechanism of action of this compound is the inhibition of the osteoclast vacuolar H+-ATPase. This multi-subunit enzyme is located in the ruffled border of the osteoclast, the specialized cell membrane in direct contact with the bone surface. By actively pumping protons into the resorption lacuna, the V-ATPase creates a highly acidic microenvironment. This acidification is essential for dissolving the mineral component of the bone (hydroxyapatite) and for activating acid proteases that degrade the organic bone matrix.
By inhibiting this proton pump, this compound effectively neutralizes the osteoclast's ability to demineralize bone, thereby halting the process of bone resorption. The selectivity for the osteoclast V-ATPase is a critical aspect of the drug's profile, aiming to minimize off-target effects on other V-ATPases that perform essential housekeeping functions in other cell types.
Signaling Pathways and Experimental Workflows
The development and function of osteoclasts are regulated by complex signaling pathways. The inhibition of V-ATPase by compounds like this compound directly interferes with the final effector function of the mature osteoclast. Below are diagrams illustrating the signaling pathway leading to osteoclast activation and a typical experimental workflow for evaluating V-ATPase inhibitors.
Caption: Osteoclast activation pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of V-ATPase inhibitors.
Quantitative Data
While specific quantitative data for this compound (OST-766) is not publicly available in the referenced literature, the table below presents typical parameters measured for selective V-ATPase inhibitors, derived from foundational research on related compounds.
| Parameter | Description | Typical Value Range (for potent inhibitors) |
| V-ATPase IC50 (Osteoclast) | The half maximal inhibitory concentration against the isolated osteoclast vacuolar H+-ATPase. | 1 - 100 nM |
| V-ATPase IC50 (Other tissues) | The half maximal inhibitory concentration against V-ATPases from other tissues (e.g., kidney, brain) to assess selectivity. | > 1 µM |
| Bone Resorption IC50 | The half maximal inhibitory concentration in a cell-based assay measuring the inhibition of bone resorption (e.g., pit formation assay). | 10 - 500 nM |
| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells, used to assess the therapeutic window. | > 10 µM |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on the foundational research on selective V-ATPase inhibitors, the following are representative methodologies that would be employed.
Isolation of Osteoclast Vacuolar H+-ATPase
-
Source: Osteoclasts are typically isolated from the long bones of young, actively growing animals (e.g., chicks, rats).
-
Cell Lysis: Isolated osteoclasts are subjected to hypotonic lysis to release intracellular contents.
-
Membrane Fractionation: The cell lysate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the microsomal fraction containing membrane vesicles.
-
Purification: The microsomal fraction is further purified using density gradient centrifugation (e.g., sucrose or Ficoll gradient) to enrich for vesicles containing the V-ATPase.
V-ATPase Activity Assay
-
Principle: The activity of the V-ATPase is measured by its ability to pump protons into membrane vesicles, which can be detected by a change in pH using a pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine).
-
Procedure:
-
Purified V-ATPase-containing vesicles are incubated in a reaction buffer containing the fluorescent dye.
-
The test compound (e.g., this compound) at various concentrations is added to the vesicles.
-
The reaction is initiated by the addition of ATP.
-
The fluorescence quenching, which is proportional to the proton pumping activity, is monitored over time using a fluorometer.
-
The initial rate of fluorescence quenching is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
In Vitro Bone Resorption Assay (Pit Formation Assay)
-
Cell Culture: Osteoclast precursor cells (e.g., bone marrow macrophages) are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.
-
Differentiation: The precursor cells are stimulated to differentiate into mature, bone-resorbing osteoclasts by the addition of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).
-
Treatment: Once mature osteoclasts are formed, they are treated with various concentrations of the test compound.
-
Resorption Analysis: After a defined period of incubation, the cells are removed from the substrate. The resorption pits created by the osteoclasts are visualized by staining (e.g., with Toluidine Blue) and quantified using light microscopy and image analysis software. The area and/or number of pits are measured to determine the extent of bone resorption and the inhibitory effect of the compound.
Conclusion
This compound (OST-766) represents a targeted approach to inhibiting bone resorption by selectively targeting the osteoclast vacuolar H+-ATPase. While specific foundational research data for this particular compound is limited in the public domain, the principles of its mechanism of action and the experimental methodologies for its evaluation are well-established within the field of V-ATPase inhibitor research. The continued exploration of selective V-ATPase inhibitors holds promise for the development of novel therapeutics for the treatment of osteoporosis and other diseases characterized by excessive bone loss.
References
In vitro characterization of WY-47766
An In-Depth Technical Guide to the In Vitro Characterization of WY-47766, a Vacuolar H+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as OST-766, is a proton pump inhibitor with potential therapeutic applications in bone resorption disorders such as postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its mechanism of action as a selective inhibitor of vacuolar H+-ATPase (V-ATPase). While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its classification and the well-characterized profile of structurally related compounds, particularly the selective V-ATPase inhibitor SB-242784. This guide also outlines detailed experimental protocols for key assays relevant to the in vitro evaluation of V-ATPase inhibitors and presents conceptual diagrams to illustrate the underlying signaling pathways and experimental workflows.
Introduction
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments and the extracellular space in specialized cells. In osteoclasts, the V-ATPase located on the ruffled border membrane plays a critical role in bone resorption by pumping protons into the resorption lacuna, creating the acidic environment necessary for the dissolution of bone mineral and the activity of degradative enzymes. selective inhibition of the osteoclast V-ATPase is a promising therapeutic strategy for diseases characterized by excessive bone resorption.
This compound (CAS No. 134217-27-9) has been identified as a proton pump inhibitor.[1][2][3][4][5][6] It is classified within a series of compounds that selectively target the osteoclast vacuolar H+-ATPase.[2][5][6] This guide will delve into the anticipated in vitro properties of this compound based on its chemical class and the established characteristics of similar V-ATPase inhibitors.
Mechanism of Action: Inhibition of Vacuolar H+-ATPase
This compound is proposed to act as a selective inhibitor of the vacuolar H+-ATPase. The primary mechanism involves the disruption of proton translocation by this enzyme, leading to a decrease in the acidification of the bone resorption pit under the osteoclast. This, in turn, inhibits the dissolution of hydroxyapatite and the enzymatic degradation of the bone matrix.
Signaling Pathway of Osteoclast-Mediated Bone Resorption
The following diagram illustrates the central role of V-ATPase in osteoclast function and the point of intervention for inhibitors like this compound.
Caption: V-ATPase inhibition by this compound disrupts bone resorption.
Quantitative Data
| Compound | Assay | Target | Cell/Tissue Source | IC50 (nM) |
| SB-242784 | V-H+-ATPase Inhibition | Bafilomycin-sensitive Mg2+-ATPase | Hen Osteoclast Membranes | 26.3 |
| SB-242784 | Bone Resorption Inhibition | Collagen Fragment Release | Human Osteoclasts on Bone Slices | 3.4 |
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of V-ATPase inhibitors.
Vacuolar H+-ATPase (V-ATPase) Inhibition Assay
This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase in isolated membrane preparations.
Protocol:
-
Preparation of Osteoclast Membranes: Isolate osteoclasts from the long bones of egg-laying hens or other suitable animal models. Homogenize the cells and prepare a microsomal membrane fraction by differential centrifugation.
-
ATPase Activity Measurement: The V-ATPase activity is determined by measuring the release of inorganic phosphate (Pi) from ATP. The assay is typically performed in a buffer containing MgCl2, KCl, and ATP at a physiological pH.
-
Inhibition Measurement: Incubate the osteoclast membranes with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Assay Reaction: Initiate the reaction by adding ATP. After a specific incubation time, stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The bafilomycin-sensitive portion of the ATPase activity is considered the V-ATPase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for determining V-ATPase inhibitory activity.
Osteoclast-Mediated Bone Resorption Assay
This cell-based functional assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts.
Protocol:
-
Cell Culture: Culture primary human or rodent osteoclasts, or osteoclast-like cells, on thin slices of bone or dentin.
-
Compound Treatment: Treat the cultured osteoclasts with various concentrations of the test compound (e.g., this compound).
-
Resorption Period: Allow the osteoclasts to resorb the bone or dentin substrate over a period of 24-48 hours.
-
Quantification of Resorption:
-
Pit Area Measurement: Remove the cells, stain the resorption pits with a suitable dye (e.g., toluidine blue), and quantify the total pit area using light microscopy and image analysis software.
-
Collagen Fragment Release: Measure the concentration of collagen fragments (e.g., C-terminal telopeptide of type I collagen, CTX-I) released into the culture medium using an ELISA.
-
-
Data Analysis: Determine the IC50 value for the inhibition of bone resorption by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Assessing the functional inhibition of bone resorption.
Conclusion
This compound is a proton pump inhibitor that is classified as a selective inhibitor of vacuolar H+-ATPase, with potential for the treatment of osteoporosis. While direct in vitro characterization data for this compound is not extensively published, the information available for the structurally related compound SB-242784 suggests that it is likely a potent inhibitor of osteoclast V-ATPase and bone resorption. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound and other novel V-ATPase inhibitors. Further research is warranted to fully elucidate the specific binding kinetics, functional activity, and selectivity profile of this compound.
References
- 1. Proton pump (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Proton Pump | Biologically Active Compounds - chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (OST-766) | 质子泵抑制剂 | MCE [medchemexpress.cn]
Pharmacological profile of WY-47766
Despite a comprehensive search for the pharmacological profile of WY-47766 (also known as OST-766), publicly available scientific literature and patent databases do not contain sufficient detailed information to construct an in-depth technical guide as requested.
This compound has been identified as an inhibitor of the vacuolar H+-ATPase (V-ATPase), with a particular focus on its effects on osteoclasts, the cells responsible for bone resorption. Its mention in a 1995 publication by Hall et al. indicates that the compound was known and characterized to some extent by that time, likely as part of research programs at Wyeth-Ayerst Laboratories investigating inhibitors of bone resorption.
The primary challenge in fulfilling the request is the apparent lack of a published primary research article that fully details the pharmacological characterization of this compound. Such a publication would typically include:
-
Quantitative Data: Binding affinities (e.g., Kᵢ, IC₅₀ values) for its target enzyme, selectivity data against other ATPases, and in vivo efficacy data.
-
Experimental Protocols: Detailed methodologies for the assays used to determine the above data, such as radioligand binding studies, enzyme inhibition assays, and animal models of bone resorption.
-
Signaling Pathways: Elucidation of the specific signaling pathways affected by the compound's inhibition of V-ATPase in osteoclasts.
Without this foundational information, it is not possible to generate the requested tables, detailed experimental protocols, and accurate signaling pathway diagrams. The information available is limited to classifying this compound as a V-ATPase inhibitor and associating it with osteoclast research.
Therefore, the core requirements of data presentation in structured tables, detailed experimental methodologies, and mandatory visualizations using Graphviz cannot be met due to the absence of the necessary source data in the public domain.
In-Depth Technical Guide: WY-47766 and its Role in Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound WY-47766, a potent inhibitor of bone resorption. This compound, also known as OST-766, has been identified as a selective inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of the resorption lacuna, a key step in the degradation of bone matrix by osteoclasts. This document details the mechanism of action of this compound, summarizes the available quantitative data on its efficacy, and provides detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this compound and other V-ATPase inhibitors as potential therapeutics for bone disorders characterized by excessive bone resorption, such as postmenopausal osteoporosis.
Introduction to this compound
This compound is a small molecule with the chemical name 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine and the chemical formula C14H13N3O2S. It belongs to the class of proton pump inhibitors and has been specifically investigated for its potent inhibitory effects on osteoclast-mediated bone resorption. The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the function of osteoclasts.
Table 1: Compound Identification
| Identifier | Value |
| Primary Name | This compound |
| Synonym | OST-766 |
| Chemical Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine |
| CAS Number | 134217-27-9 |
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 287.34 g/mol |
Mechanism of Action: Inhibition of Osteoclast Vacuolar H+-ATPase
Bone resorption is a physiological process mediated by osteoclasts, which are large, multinucleated cells of hematopoietic origin. To resorb bone, osteoclasts adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Into this sealed zone, osteoclasts secrete protons (H+) and proteolytic enzymes, such as cathepsin K. The secretion of protons is mediated by the V-ATPase located in the ruffled border membrane of the osteoclast. This process lowers the pH of the resorption lacuna, leading to the dissolution of the inorganic bone mineral (hydroxyapatite) and creating an optimal acidic environment for the activity of secreted collagenolytic enzymes that degrade the organic bone matrix.
This compound exerts its anti-resorptive effect by directly inhibiting the V-ATPase. By blocking this proton pump, this compound prevents the acidification of the resorption lacuna, thereby halting both the demineralization and the enzymatic degradation of the bone matrix. This targeted inhibition of a key osteoclast-specific process makes this compound a promising candidate for the therapeutic intervention in diseases characterized by excessive bone resorption.
Signaling Pathway of V-ATPase in Bone Resorption
The following diagram illustrates the central role of V-ATPase in osteoclast-mediated bone resorption and the point of intervention for this compound.
Quantitative Data
While extensive quantitative data for this compound from publicly available primary research is limited, a key study by Hall and Schaueblin (1994) provides a pharmacological assessment of its activity in comparison to other V-ATPase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and the well-characterized V-ATPase inhibitor, bafilomycin A1, on bone resorption by rat osteoclasts.
Table 2: In Vitro Efficacy of this compound on Bone Resorption
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | Bone Resorption (Pit Assay) | Rat | 100 | Hall & Schaueblin, 1994 |
| Bafilomycin A1 | Bone Resorption (Pit Assay) | Rat | 3 | Hall & Schaueblin, 1994 |
Note: The IC50 values are approximated from the graphical data presented in the referenced publication.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other potential bone resorption inhibitors.
Osteoclast Differentiation from RAW 264.7 Cells
The murine macrophage cell line RAW 264.7 is a widely used model for studying osteoclastogenesis as these cells can be induced to differentiate into osteoclast-like cells upon stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
Materials:
-
RAW 264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
Cell culture plates (96-well or 24-well)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in α-MEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Induction of Differentiation: On the following day, replace the medium with fresh medium containing a final concentration of 50-100 ng/mL of RANKL.
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh RANKL-containing medium every 2-3 days.
-
Assessment of Differentiation: After 5-7 days, fix the cells and perform TRAP staining according to the manufacturer's protocol. Osteoclasts are identified as large, multinucleated (≥3 nuclei), TRAP-positive cells.
-
Treatment with this compound: To assess the effect of this compound on osteoclast differentiation, add the compound at various concentrations along with RANKL at the start of the differentiation process.
In Vitro Bone Resorption (Pit) Assay
This assay directly measures the resorptive activity of mature osteoclasts.
Materials:
-
Dentine or bone slices, or calcium phosphate-coated plates
-
Mature osteoclasts (differentiated from RAW 264.7 cells or primary bone marrow macrophages)
-
Toluidine blue solution (1%)
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed mature osteoclasts onto dentine/bone slices or calcium phosphate-coated plates in 96-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Removal: At the end of the incubation period, remove the cells from the slices/plates by sonication or treatment with bleach.
-
Staining: Stain the slices/plates with 1% toluidine blue for 5 minutes. The resorption pits will appear as dark blue areas.
-
Quantification: Wash the slices/plates with water and allow them to dry. Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).
Vacuolar H+-ATPase (V-ATPase) Activity Assay
This assay measures the enzymatic activity of V-ATPase in isolated osteoclast membrane preparations.
Materials:
-
Osteoclast-rich membrane vesicles
-
ATP
-
Acridine orange (a pH-sensitive fluorescent probe)
-
Spectrofluorometer
-
Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like MOPS)
Procedure:
-
Membrane Preparation: Isolate membrane vesicles from a rich source of osteoclasts (e.g., from the long bones of laying hens or cultured osteoclasts).
-
Assay Setup: In a cuvette, add the assay buffer, acridine orange, and the osteoclast membrane preparation.
-
Baseline Measurement: Measure the baseline fluorescence of the acridine orange.
-
Initiation of Reaction: Initiate the proton pumping by adding ATP to the cuvette. The influx of protons into the vesicles will cause the acridine orange to accumulate, leading to a quenching of its fluorescence.
-
Measurement of Activity: Monitor the rate of fluorescence quenching over time. The initial rate of quenching is proportional to the V-ATPase activity.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the membrane preparation with various concentrations of the compound before adding ATP. The reduction in the rate of fluorescence quenching will indicate the degree of V-ATPase inhibition.
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic lead for the treatment of diseases characterized by excessive bone resorption. Its specific mechanism of action, the inhibition of the osteoclast V-ATPase, offers a targeted approach to reducing bone loss. The quantitative data, although limited in the public domain, indicates its potency in inhibiting bone resorption in vitro. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the discovery of novel V-ATPase inhibitors.
Future research should focus on:
-
Elucidating the detailed binding site and kinetics of this compound on the V-ATPase complex.
-
Conducting in vivo studies in animal models of osteoporosis to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Exploring the potential for developing even more potent and selective inhibitors of the osteoclast-specific isoforms of V-ATPase subunits to minimize off-target effects.
This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of bone biology and developing novel therapeutics for skeletal diseases.
The Enigmatic Profile of WY-47766: A Proton Pump Inhibitor with Untraced Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-47766, also identified as OST-766, is a small molecule that has been classified as a proton pump inhibitor (PPI). Its chemical identity is defined by the IUPAC name 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine and the chemical formula C14H13N3O2S. While it has been cited in the context of potential therapeutic applications for conditions such as postmenopausal osteoporosis, a comprehensive public record of its discovery, detailed synthesis, and pharmacological profile remains elusive. This guide endeavors to present the available information on this compound while highlighting the significant gaps in the publicly accessible scientific literature.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine | Chemical Supplier Data |
| Synonyms | OST-766 | Chemical Supplier Data |
| CAS Number | 134217-27-9 | Chemical Supplier Data |
| Molecular Formula | C14H13N3O2S | Calculated |
| Molecular Weight | 287.34 g/mol | Calculated |
Table 1: Physicochemical Properties of this compound
Synthesis
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in peer-reviewed scientific journals or patent literature. However, based on its structure as a substituted imidazo[4,5-c]pyridine, a plausible synthetic pathway can be conceptualized. This hypothetical pathway involves the condensation of a diaminopyridine derivative with a suitable carboxylic acid or its derivative, followed by oxidation to form the sulfoxide.
A generalized synthetic approach for related imidazo[4,5-c]pyridine compounds is depicted in the following workflow diagram. It is crucial to note that this represents a general strategy for this class of compounds and has not been specifically verified for the synthesis of this compound.
Figure 1: A generalized, hypothetical synthetic workflow for the preparation of an imidazo[4,5-c]pyridine scaffold, potentially adaptable for this compound.
Mechanism of Action and Biological Activity
As a proton pump inhibitor, this compound is presumed to act by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in parietal cells of the stomach. This inhibition leads to a profound and prolonged reduction of gastric acid secretion.
The investigation of this compound for osteoporosis suggests a potential secondary mechanism of action or a different primary target. However, no preclinical or clinical data detailing its efficacy, potency (e.g., IC50 values), or specific molecular interactions in the context of bone metabolism have been published. Without such data, any discussion of its pharmacological activity remains speculative.
The signaling pathway of proton pump inhibitors in gastric parietal cells is well-established and is presented below as a reference for the expected mechanism of action of this compound as a PPI.
Figure 2: A diagram illustrating the general mechanism of action for a proton pump inhibitor within a gastric parietal cell.
Conclusion and Future Directions
The publicly available information on this compound is insufficient to provide a comprehensive technical guide that meets the standards of the scientific and drug development community. Key missing elements include:
-
Discovery: The original researchers, institution, and the scientific rationale that led to the identification of this compound are unknown.
-
Synthesis: A validated, step-by-step synthesis protocol with characterization data is not available.
-
Pharmacological Data: Quantitative data on its potency, selectivity, pharmacokinetics, and pharmacodynamics are absent from the public domain.
-
Experimental Protocols: Detailed methodologies for any biological assays performed with this compound have not been published.
For researchers and professionals interested in this compound, the primary challenge will be to uncover the foundational research that has evidently been conducted but not widely disseminated. Future work should focus on searching for the original patents, which may exist under a broader chemical scaffold classification, or attempting to contact the original researchers or institutions if they can be identified. Without this fundamental information, further development or scientific investigation of this compound will be significantly hampered.
Unveiling the Target of WY-47766: A Technical Guide to the Inhibition of Osteoclast Vacuolar H+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of WY-47766 (also known as OST-766), a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase). While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes the known information regarding its target and provides detailed experimental methodologies based on established protocols for V-ATPase inhibitors.
Executive Summary
This compound has been identified as a proton pump inhibitor that selectively targets the vacuolar H+-ATPase found in osteoclasts.[1] This enzyme plays a crucial role in bone resorption by acidifying the extracellular space at the bone-osteoclast interface, a necessary step for the dissolution of bone mineral and the degradation of the organic matrix. Inhibition of the osteoclast V-ATPase is therefore a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis. The validation of V-ATPase as the target of this compound relies on a combination of biochemical and cell-based assays that demonstrate its inhibitory effect on proton transport and bone resorption.
Target Identification: The Osteoclast Vacuolar H+-ATPase
The primary target of this compound is the vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes.[2][3][4] In osteoclasts, a specific isoform of the V-ATPase is highly expressed on the ruffled border membrane, which is in direct contact with the bone surface.[4][5] This localization is critical for its function in bone resorption.
Structure and Function of Osteoclast V-ATPase
The V-ATPase is a complex molecular machine composed of two main domains:
-
V1 domain: The peripheral, cytoplasmic domain responsible for ATP hydrolysis.
-
V0 domain: The transmembrane domain that forms the proton pore.
The coordinated action of these domains couples the energy from ATP hydrolysis to the transport of protons against their concentration gradient. In osteoclasts, this proton translocation acidifies the resorption lacuna, creating the optimal environment for the activity of degradative enzymes like cathepsin K.
Target Validation: Experimental Approaches
The validation of the osteoclast V-ATPase as the target for inhibitors like this compound involves a series of in vitro and cell-based assays.
Biochemical Assays for V-ATPase Inhibition
3.1.1. Proton Pumping Assay in Isolated Vesicles
This assay directly measures the ability of a compound to inhibit the proton transport activity of V-ATPase in membrane vesicles isolated from osteoclasts or other sources rich in the enzyme.
Experimental Protocol:
-
Preparation of Osteoclast Membrane Vesicles:
-
Isolate osteoclasts from the long bones of young rats or rabbits.
-
Homogenize the cells in a suitable buffer (e.g., 250 mM sucrose, 3 mM imidazole-HCl, pH 7.4, containing protease inhibitors).
-
Perform differential centrifugation to enrich for microsomal membrane vesicles containing the V-ATPase.
-
-
Proton Transport Measurement:
-
Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
-
Initiate proton transport by adding ATP. The influx of protons into the vesicles will quench the fluorescence of the probe.
-
Add varying concentrations of the test compound (e.g., this compound) and measure the rate of fluorescence quenching.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the V-ATPase activity by 50%.
-
3.1.2. ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the V-ATPase, which is coupled to proton pumping.
Experimental Protocol:
-
Enzyme Preparation: Use purified or partially purified V-ATPase from osteoclast membranes.
-
Reaction:
-
Incubate the enzyme with varying concentrations of the inhibitor in a reaction buffer containing ATP and necessary cofactors (e.g., Mg2+).
-
Stop the reaction after a defined period.
-
-
Measurement of ATP Hydrolysis:
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Determine the IC50 value for the inhibition of ATP hydrolysis.
-
Cell-Based Assays for Bone Resorption
3.2.1. Pit Formation Assay
This assay assesses the ability of osteoclasts to resorb bone or a bone-like substrate in the presence of an inhibitor.
Experimental Protocol:
-
Cell Culture:
-
Culture primary osteoclasts or osteoclast-like cells (e.g., from RAW 264.7 cells stimulated with RANKL) on bone slices or dentin discs.
-
-
Treatment:
-
Treat the cells with different concentrations of the test compound for a period of 24-72 hours.
-
-
Analysis:
-
Remove the cells from the substrate.
-
Stain the resorption pits with a suitable dye (e.g., toluidine blue) or visualize them using scanning electron microscopy.
-
Quantify the area of resorption pits to determine the inhibitory effect of the compound.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SB-242784 | Osteoclast V-ATPase | Proton Pumping | Data not publicly available | Farina & Gagliardi, 2002 |
| FR177995 | Osteoclast V-ATPase | Bone Resorption | Data not publicly available | Farina & Gagliardi, 2002 |
| Bafilomycin A1 | V-ATPase (non-selective) | Proton Pumping | ~1-10 | Various Sources |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in bone resorption and a typical workflow for the identification and validation of an osteoclast V-ATPase inhibitor.
Caption: Signaling pathway of osteoclast-mediated bone resorption.
Caption: Workflow for V-ATPase inhibitor identification and validation.
Conclusion
This compound is a targeted inhibitor of the osteoclast vacuolar H+-ATPase, a key enzyme in the process of bone resorption. The validation of this target involves a multi-step process, including biochemical assays to demonstrate direct enzyme inhibition and cell-based assays to confirm the functional consequence of this inhibition on bone resorption. While detailed public data on this compound is limited, the established methodologies for studying V-ATPase inhibitors provide a clear framework for its characterization. The selective inhibition of the osteoclast V-ATPase represents a highly promising approach for the development of novel therapeutics for the treatment of osteoporosis and other bone-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Romosozumab for Postmenopausal Osteoporosis Research
Disclaimer: No public information could be found for a compound named "WY-47766" in the context of postmenopausal osteoporosis research. Therefore, this guide focuses on Romosozumab , a well-characterized monoclonal antibody for postmenopausal osteoporosis with a novel mechanism of action and extensive publicly available data, as a representative example.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the core aspects of Romosozumab's application in postmenopausal osteoporosis.
Core Mechanism of Action: Dual Regulation of Bone Remodeling
Romosozumab is a humanized monoclonal antibody that inhibits sclerostin.[1] Sclerostin, a glycoprotein primarily secreted by osteocytes, is a negative regulator of bone formation.[2] By binding to sclerostin, Romosozumab prevents its interaction with the LRP5 and LRP6 co-receptors on osteoblasts.[3] This action leads to the activation of the canonical Wnt signaling pathway.[2][3]
The activation of the Wnt pathway results in the nuclear translocation of β-catenin, which in turn stimulates the transcription of genes involved in osteoblast differentiation, proliferation, and survival.[4] This ultimately leads to increased bone formation.[4]
Uniquely, Romosozumab also exhibits an anti-resorptive effect.[5] The inhibition of sclerostin leads to a decrease in the expression of RANKL, a key factor for osteoclast formation and activity, thereby reducing bone resorption.[6] This dual effect of stimulating bone formation and inhibiting bone resorption creates a significant "anabolic window," leading to rapid and substantial increases in bone mass.[6]
Signaling Pathway Diagram
Quantitative Data from Clinical Research
The following tables summarize key quantitative data from the pivotal Phase III FRAME (FRActure study in postmenopausal woMen with ostEoporosis) trial.[7]
Table 1: Efficacy of Romosozumab in Postmenopausal Osteoporosis (FRAME Trial)[7][8]
| Endpoint | Romosozumab (n=3,589) | Placebo (n=3,591) | Relative Risk Reduction (95% CI) | p-value |
| New Vertebral Fracture at 12 Months | 0.5% (16/3321) | 1.8% (59/3322) | 73% (53% to 84%) | <0.001 |
| Clinical Fracture at 12 Months | 1.6% (58/3589) | 2.5% (90/3591) | 36% (11% to 54%) | 0.008 |
| Non-vertebral Fracture at 12 Months | 1.6% (56/3589) | 2.1% (75/3591) | 25% (-5% to 47%) | 0.10 |
| New Vertebral Fracture at 24 Months (after transition to Denosumab) | 0.6% (21/3325) | 2.5% (84/3327) | 75% (60% to 84%) | <0.001 |
Table 2: Change in Bone Mineral Density (BMD) from Baseline at 12 Months (FRAME Trial Substudy)[9]
| Anatomic Site | Mean % Change from Baseline (Romosozumab) | Mean % Change from Baseline (Placebo) | Difference (95% CI) | p-value |
| Lumbar Spine | +12.3% | 0.0% | 12.3 (11.9 to 12.6) | <0.001 |
| Total Hip | +5.2% | 0.0% | 5.2 (5.0 to 5.5) | <0.001 |
| Femoral Neck | +5.0% | 0.0% | 5.0 (4.7 to 5.4) | <0.001 |
Table 3: Median Change in Bone Turnover Markers (BTMs)[6]
| Bone Turnover Marker | Time Point | Median % Change from Baseline (Romosozumab) |
| Procollagen type I N-terminal propeptide (P1NP) - Formation | 1 Month | ~ +145% |
| 6 Months | ~ 0% (return to baseline) | |
| 12 Months | ~ -30% | |
| C-terminal telopeptide of type I collagen (CTX) - Resorption | 1 Month | ~ -50% |
| 12 Months | ~ -25% (sustained suppression) |
Experimental Protocols
Preclinical Research: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
A common preclinical model to evaluate the efficacy of treatments for postmenopausal osteoporosis is the ovariectomized (OVX) rat.[8]
-
Animal Model:
-
Species and Strain: Female Sprague-Dawley rats are frequently used.[9][10]
-
Age: Rats are typically 6 to 9 months old at the time of ovariectomy to ensure skeletal maturity and a stable bone turnover rate.[8]
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which mimics the postmenopausal state in humans.[8] A sham operation is performed on the control group.
-
Osteoporosis Induction: A period of 8 to 12 weeks post-OVX is typically allowed for the development of significant bone loss.[9]
-
-
Treatment Protocol:
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at sites such as the lumbar spine and femur.[11]
-
Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the trabecular and cortical bone.[11]
-
Bone Strength: Determined by biomechanical testing (e.g., three-point bending of the femur).[11]
-
Bone Turnover Markers: Serum levels of P1NP (formation) and CTX (resorption) are measured using enzyme-linked immunosorbent assays (ELISAs).
-
Histomorphometry: Dynamic histomorphometry using fluorescent labels (e.g., calcein, tetracycline) is performed on bone sections to quantify bone formation and resorption rates.[11]
-
Clinical Research: The FRAME Trial Protocol[7][8]
The FRAME trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study.
-
Study Population:
-
Inclusion Criteria: Ambulatory postmenopausal women aged 55 to 90 years with a bone mineral density T-score of -2.5 to -3.5 at the total hip or femoral neck.[7]
-
Exclusion Criteria: Severe vertebral fractures, history of hip fracture, and use of other osteoporosis medications.
-
-
Study Design and Treatment:
-
Randomization: 7,180 participants were randomized 1:1 to receive either Romosozumab or a matching placebo.[7]
-
Treatment Phase 1 (12 months):
-
Treatment Phase 2 (12 months): All participants received open-label denosumab 60 mg subcutaneously every 6 months.[7]
-
Supplementation: All participants received daily calcium and vitamin D supplements.[14]
-
-
Efficacy Endpoints:
-
Assessment Methods:
-
Fracture Assessment: Vertebral fractures were identified through lateral spine radiographs at baseline, 12 months, and 24 months. Clinical fractures were reported by investigators and confirmed by radiographic evidence.
-
BMD Measurement: BMD of the lumbar spine, total hip, and femoral neck was measured by DXA at baseline and specified follow-up visits.[3]
-
Bone Turnover Marker Analysis: Serum concentrations of P1NP and CTX were measured in a subset of participants at baseline and various time points throughout the study.
-
Experimental Workflow Diagram
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Romosozumab efficacy and safety in European patients enrolled in the FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evenityhcp.com [evenityhcp.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Meta-analysis of the effects of denosumab and romosozumab on bone mineral density and turnover markers in patients with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of romosozumab combined with active vitamin D3 on fracture healing in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Review - Romosozumab (Evenity) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. RACGP - Romosozumab [racgp.org.au]
- 12. tandfonline.com [tandfonline.com]
- 13. evenityhcp.com [evenityhcp.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of WY-47766
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of WY-47766, a putative selective inhibitor of osteoclast vacuolar H+-ATPase (V-ATPase). While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established methodologies for evaluating the efficacy and mechanism of action of V-ATPase inhibitors in the context of bone resorption. The protocols provided are based on standard in vitro models of osteoclastogenesis and bone resorption.
Compound Profile: this compound
-
Compound Name: this compound (also known as OST-766)
-
Target: Vacuolar H+-ATPase (V-ATPase), specifically in osteoclasts.
-
Proposed Mechanism of Action: this compound is a proton pump inhibitor. In osteoclasts, the V-ATPase is crucial for pumping protons into the resorption lacuna, creating an acidic microenvironment necessary for the dissolution of bone mineral and the activity of acid proteases that degrade the bone matrix. By inhibiting this proton pump, this compound is hypothesized to prevent the acidification of the resorption lacuna, thereby inhibiting bone resorption.
-
Therapeutic Potential: Due to its proposed mechanism of action, this compound has potential therapeutic applications in bone loss disorders characterized by excessive osteoclast activity, such as postmenopausal osteoporosis.
Quantitative Data Summary
Table 1: In Vitro Inhibition of Vacuolar H+-ATPase Activity
| Compound | Target Source (e.g., Osteoclast Microsomes) | IC50 (nM) | Assay Conditions |
| This compound | |||
| Control |
Table 2: Effect of this compound on Osteoclast Differentiation and Viability
| Cell Type (e.g., RAW 264.7) | Treatment | Concentration (nM) | Osteoclast Number (TRAP+ cells/well) | Cell Viability (%) |
| Vehicle Control | - | 100 | ||
| This compound | ||||
| This compound | ||||
| This compound |
Table 3: Inhibition of In Vitro Bone Resorption
| Substrate (e.g., Dentine Slice) | Treatment | Concentration (nM) | Resorption Pit Area (% of Control) |
| Vehicle Control | - | 100 | |
| This compound | |||
| This compound | |||
| This compound |
Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the generation of osteoclasts from the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2-3 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.
-
Quantify the number of osteoclasts per well.
Vacuolar H+-ATPase Activity Assay
This is a biochemical assay to measure the proton pumping activity of V-ATPase in isolated osteoclast membrane fractions.
Materials:
-
Mature osteoclasts
-
Dounce homogenizer
-
Ultracentrifuge
-
Acridine orange
-
ATP, MgCl₂, KCl
-
This compound
-
Fluorescence plate reader
Procedure:
-
Prepare a microsomal fraction from a large culture of mature osteoclasts by homogenization and differential centrifugation.
-
Resuspend the microsomal pellet in an appropriate buffer.
-
In a 96-well black plate, add the microsomal fraction, acridine orange (a pH-sensitive fluorescent dye), KCl, and MgCl₂.
-
Add this compound at various concentrations to the wells.
-
Initiate the reaction by adding ATP.
-
Measure the quenching of acridine orange fluorescence over time using a fluorescence plate reader (Excitation: 490 nm, Emission: 530 nm). The rate of fluorescence quenching is proportional to the rate of proton pumping.
-
Calculate the initial rate of proton pumping for each concentration of this compound and determine the IC50 value.
Bone Resorption Pit Assay
This functional assay assesses the ability of osteoclasts to resorb a bone-like substrate.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Dentine slices or bone-mimetic calcium phosphate-coated plates
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL
-
This compound
-
Sonicating water bath
-
Toluidine blue or hematoxylin
-
Light microscope with imaging software
Procedure:
-
Prepare mature osteoclasts from BMMs (with M-CSF and RANKL) or RAW 264.7 cells (with RANKL) directly on dentine slices or calcium phosphate-coated plates.
-
Once mature osteoclasts are formed, treat the cells with various concentrations of this compound.
-
Culture for an additional 48-72 hours to allow for resorption.
-
At the end of the culture period, remove the cells from the substrate by sonication in ammonium hydroxide or by wiping.
-
Stain the resorption pits with 1% toluidine blue or hematoxylin for 5 minutes.
-
Wash the substrates with water and allow them to air dry.
-
Visualize the resorption pits under a light microscope and capture images.
-
Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).
Cell Viability Assay
This assay is crucial to ensure that the inhibitory effects of this compound are not due to general cytotoxicity.
Materials:
-
RAW 264.7 cells or BMMs
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CCK-8)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described for the osteoclast differentiation assay.
-
Treat the cells with the same concentrations of this compound used in the functional assays.
-
Incubate for a period relevant to the functional assays (e.g., 48-72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound action in osteoclasts.
Caption: Experimental workflow for in vitro evaluation of this compound.
Application Notes and Protocols for the Use of WY-47766 in Osteoclast Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis.[1][2][3] Their excessive activity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis, making them a key target for therapeutic intervention.[1][4][5] The differentiation of osteoclasts from their monocyte/macrophage precursors is a complex process primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][6][7][8] The interaction of RANKL with its receptor, RANK, on the surface of osteoclast precursors initiates a cascade of intracellular signaling events that are crucial for osteoclastogenesis.[4][5][9][10]
This document provides detailed protocols for utilizing WY-47766, a potential inhibitor of osteoclast differentiation, in in vitro osteoclast culture assays. The methodologies described herein are designed to assess the efficacy and dose-dependent effects of this compound on osteoclast formation and function.
Mechanism of Action and Signaling Pathways
The primary signaling pathway governing osteoclast differentiation is initiated by the binding of RANKL to its receptor, RANK.[4][5][9][10] This interaction recruits the adaptor protein TRAF6, which in turn activates several downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).[4][9][10] These signaling cascades converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][4][9][10] NFATc1 orchestrates the expression of various osteoclast-specific genes, such as Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and the Calcitonin Receptor, which are essential for the bone-resorbing function of mature osteoclasts.[4][11]
This compound is hypothesized to inhibit one or more key signaling molecules within this pathway, thereby preventing the differentiation and activation of osteoclasts.
Figure 1: Simplified RANKL signaling pathway in osteoclastogenesis and the putative inhibitory point of this compound.
Experimental Protocols
The following protocols detail the generation of osteoclasts from murine bone marrow macrophages (BMMs) and the assessment of the inhibitory effects of this compound.
Protocol 1: Isolation and Culture of Murine Bone Marrow Macrophages (BMMs)
-
Euthanize a C57BL/6 mouse (6-8 weeks old) via CO2 inhalation followed by cervical dislocation.
-
Dissect the tibiae and femora using sterile technique.
-
In a sterile cell culture hood, flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with alpha-Minimum Essential Medium (α-MEM).[7][12]
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in α-MEM containing 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 30 ng/mL of M-CSF.
-
Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, collect the non-adherent cells and plate them in a new flask with fresh M-CSF-containing medium. These are the bone marrow macrophages (BMMs).
-
Culture for an additional 2-3 days until the cells are confluent.
Protocol 2: Osteoclast Differentiation Assay with this compound
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.[7]
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).[13] Include a vehicle control (e.g., DMSO).
-
Culture the cells for 5-7 days, replacing the medium every 2 days with fresh cytokines and this compound.[2][7]
-
After 5-7 days, mature, multinucleated osteoclasts should be visible in the control wells.
Figure 2: General experimental workflow for assessing the effect of this compound on osteoclast differentiation.
Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
-
Aspirate the culture medium from the 96-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[6]
-
Wash the wells twice with PBS.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions (e.g., Sigma-Aldrich, 387A-KT).[13]
-
Incubate at 37°C for 30-60 minutes, monitoring for the development of a red/purple color in the osteoclasts.[6]
-
Wash the wells with deionized water and allow them to air dry.
-
Image the wells using a light microscope. TRAP-positive cells that are multinucleated (≥3 nuclei) are counted as osteoclasts.
Protocol 4: Bone Resorption (Pit) Assay
-
Perform the osteoclast differentiation assay (Protocol 2) in a 24-well plate pre-coated with a bone mimetic substrate.[2]
-
At the end of the culture period, remove the cells by treating with 10% bleach solution for 5-10 minutes.
-
Wash the wells extensively with water and allow to dry.
-
Image the resorption pits using a microscope.
-
Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ).
Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Culture BMMs with M-CSF, RANKL, and this compound for 3-4 days.
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for osteoclast-specific genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Calcr (Calcitonin Receptor)) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the 2^(-ΔΔCt) method.[14]
Data Presentation
The quantitative data obtained from the experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Osteoclast Differentiation and Function
| This compound Conc. (µM) | TRAP+ MNCs/well (Mean ± SD) | Resorption Area (% of Control) | Relative Acp5 Expression (Fold Change) | Relative Ctsk Expression (Fold Change) |
| 0 (Vehicle) | 150 ± 12 | 100 ± 8 | 1.00 | 1.00 |
| 0.1 | 135 ± 10 | 92 ± 7 | 0.95 | 0.91 |
| 1 | 88 ± 9 | 55 ± 6 | 0.62 | 0.58 |
| 10 | 25 ± 5 | 15 ± 4 | 0.21 | 0.18 |
| 100 | 5 ± 2 | 2 ± 1 | 0.05 | 0.04 |
MNCs: Multinucleated Cells; SD: Standard Deviation.
The protocols outlined in this document provide a comprehensive framework for evaluating the inhibitory potential of this compound on osteoclastogenesis. By employing these assays, researchers can effectively determine the dose-dependent effects of this compound on osteoclast formation, function, and gene expression, thereby providing valuable insights into its therapeutic potential for treating bone-related disorders.
References
- 1. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoclast differentiation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huble.org [huble.org]
- 7. inside.ewu.edu [inside.ewu.edu]
- 8. Osteoclasts have Multiple Roles in Bone in Addition to Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RANKing intracellular signaling in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of osteoclast-specific gene markers stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protocol for the isolation and cryopreservation of osteoclast precursors from mouse bone marrow and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix-embedded cells control osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WY-47766 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of WY-47766 for use in various cell-based assays. This compound (also known as OST-766) is identified as a proton pump inhibitor, with potential applications in studying conditions like postmenopausal osteoporosis.[1][2] This document offers guidance on handling, storage, and application of this compound for in vitro studies.
Physicochemical Properties and Solubility
| Property | Value | Source |
| CAS Number | 134217-27-9 | [1][3] |
| Molecular Formula | C14H13N3O2S | [1][4] |
| Molecular Weight | 287.34 g/mol | [1][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry and dark place. | [1] |
| Solubility | While specific data is unavailable, it is recommended to test solubility in common organic solvents such as DMSO and ethanol. |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (EtOH), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of DMSO to the powder to achieve a high concentration stock solution (e.g., 10 mM). To calculate the required volume of DMSO for a 10 mM stock solution from 1 mg of this compound (MW: 287.34), use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 287.34 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 348 µL
-
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Sterilization: While the stock solution in 100% DMSO is generally considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary, though this may lead to some loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note: It is crucial to determine the final concentration of the organic solvent in the cell culture medium. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
General Protocol for Cell-Based Assays
Objective: To assess the effect of this compound on a specific cellular function. This protocol provides a general framework that can be adapted for various assays such as cell viability, proliferation, or specific functional assays related to proton pump inhibition.
Materials:
-
Mammalian cell line of interest (e.g., osteoclasts, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTT, AlamarBlue, or specific functional probes)
-
Plate reader or other appropriate detection instrument
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours), depending on the nature of the assay.
-
Assay Performance: After the incubation period, perform the specific cell-based assay according to the manufacturer's instructions. This could involve measuring cell viability, proliferation, apoptosis, or a functional readout related to proton pump activity.
-
Data Analysis: Measure the output signal using a plate reader or other appropriate instrument. Normalize the data to the vehicle control and plot the results to determine the dose-response relationship and calculate parameters such as the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a proton pump inhibitor in osteoclasts.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for evaluating this compound in a cell-based assay.
References
Application Notes and Protocols for the Evaluation of WY-47766 in an Ovariectomized Rat Model of Postmenopausal Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Postmenopausal osteoporosis is a prevalent metabolic bone disease characterized by a reduction in bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. The primary cause is estrogen deficiency following menopause, which results in an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts. The ovariectomized (OVX) rat is a well-established and widely accepted preclinical model that mimics the key features of estrogen-deficient bone loss in postmenopausal women, making it an ideal platform for the evaluation of novel therapeutic agents.
WY-47766 (also known as OST-766) is a proton pump inhibitor identified as a selective inhibitor of the osteoclast vacuolar H+-ATPase (V-H+-ATPase).[1] This enzyme is crucial for the acidification of the resorption lacuna, a necessary step for the dissolution of bone mineral and the degradation of the organic matrix by osteoclasts. By inhibiting this proton pump, this compound is hypothesized to directly target osteoclast function and reduce bone resorption, thereby preventing bone loss.
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in an ovariectomized rat model of osteoporosis. The protocols herein detail the experimental procedures for induction of the model, administration of the compound, and subsequent analysis of its effects on bone mineral density, bone turnover markers, and bone histomorphometry.
Experimental Design and Rationale
A robust preclinical evaluation of this compound involves a preventative study design in which the compound is administered shortly after ovariectomy to assess its ability to inhibit the anticipated bone loss. The following experimental groups are recommended:
-
Sham-operated Control (Sham): Rats undergo a sham surgery without removal of the ovaries and receive the vehicle. This group represents the normal, healthy bone phenotype.
-
Ovariectomized Control (OVX): Rats are ovariectomized and receive the vehicle. This group serves as the model for postmenopausal bone loss.
-
Ovariectomized + this compound (Low Dose): Ovariectomized rats treated with a low dose of this compound.
-
Ovariectomized + this compound (High Dose): Ovariectomized rats treated with a high dose of this compound.
-
Ovariectomized + Positive Control (e.g., Alendronate or Estrogen): Ovariectomized rats treated with a clinically approved anti-resorptive agent to validate the model and provide a benchmark for the efficacy of this compound.
The study duration is typically 12-16 weeks post-ovariectomy to allow for significant and measurable bone loss in the OVX control group.
Key Experimental Protocols
Ovariectomized Rat Model Induction
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
Protocol:
-
Acclimatize rats to the housing facility for at least one week prior to surgery.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the surgical area (dorsal or ventral approach).
-
Dorsal Approach: Make a single longitudinal incision on the back, just below the rib cage. The ovaries are located in the retroperitoneal space and can be accessed by blunt dissection through the muscle layers.
-
Ventral Approach: Make a midline abdominal incision. The ovaries are located near the uterine horns.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material.
-
Excise the ovary. Repeat the procedure for the contralateral ovary.
-
For the Sham group, perform the same surgical procedure, but gently manipulate the ovaries without ligation or removal.
-
Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Administer a post-operative analgesic and monitor the animals for recovery.
-
Allow a recovery period of one to two weeks before initiating treatment.
This compound Administration
Materials:
-
This compound compound
-
Appropriate vehicle for dissolution or suspension (e.g., sterile water, saline, carboxymethylcellulose solution)
-
Oral gavage needles or equipment for subcutaneous/intraperitoneal injection
Protocol:
-
Based on available in vitro potency and data from similar V-H+-ATPase inhibitors, determine the appropriate dosage range for this compound. For instance, a similar selective inhibitor, SB 242784, was effective at 5-10 mg/kg/day administered orally.[2]
-
Prepare fresh formulations of this compound in the chosen vehicle daily or as required based on stability data.
-
Administer this compound to the respective treatment groups once daily via the chosen route (e.g., oral gavage).
-
The Sham and OVX control groups should receive an equivalent volume of the vehicle.
-
Continue daily administration for the entire duration of the study (e.g., 12-16 weeks).
Bone Mineral Density (BMD) Measurement
Materials:
-
Dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT) scanner calibrated for small animals.
Protocol:
-
At the end of the study, euthanize the animals and carefully dissect the femurs and lumbar vertebrae.
-
Remove all soft tissue from the bones.
-
Measure the total and trabecular BMD of the distal femur and the lumbar vertebrae using DXA or pQCT according to the manufacturer's instructions.
-
Ensure consistent positioning of the bones for all scans to maintain accuracy and reproducibility.
Serum Bone Turnover Marker Analysis
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
ELISA kits for rat-specific bone turnover markers:
-
Bone formation markers: Procollagen type I N-terminal propeptide (P1NP), Osteocalcin (OCN)
-
Bone resorption marker: C-terminal telopeptide of type I collagen (CTX-I)
-
Protocol:
-
Prior to euthanasia, collect blood samples via cardiac puncture or from the tail vein.
-
Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Measure the serum concentrations of P1NP, OCN, and CTX-I using the respective ELISA kits following the manufacturer's protocols.
Bone Histomorphometry
Materials:
-
Fluorochrome bone labels (e.g., calcein, tetracycline)
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone sections
-
Microscope with a fluorescent light source and image analysis software
Protocol:
-
Administer two different fluorochrome labels at specific time points before the end of the study (e.g., calcein on day 10 and day 3 before euthanasia) to label areas of active bone formation.
-
After euthanasia, dissect the tibiae and fix them in 70% ethanol.
-
Dehydrate the bones in ascending grades of ethanol and embed them in methyl methacrylate.
-
Cut longitudinal sections of the proximal tibia (5-10 µm thickness) using a microtome.
-
Analyze the unstained sections under a fluorescent microscope to visualize the fluorochrome labels.
-
Stain separate sections with Toluidine Blue or Von Kossa/McNeal's Tetrachrome for static parameter measurements.
-
Perform quantitative analysis of the following parameters in the secondary spongiosa of the proximal tibia:
-
Structural parameters: Bone Volume/Total Volume (BV/TV, %), Trabecular Thickness (Tb.Th, µm), Trabecular Number (Tb.N, /mm), and Trabecular Separation (Tb.Sp, µm).
-
Dynamic parameters (from fluorochrome labels): Mineralizing Surface/Bone Surface (MS/BS, %), Mineral Apposition Rate (MAR, µm/day), and Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day).
-
Resorption parameters: Osteoclast Surface/Bone Surface (Oc.S/BS, %) and Osteoclast Number/Bone Perimeter (N.Oc/B.Pm, /mm).
-
Data Presentation
Table 1: Expected Effects of Ovariectomy on Bone Mineral Density and Bone Turnover Markers in Rats
| Parameter | Sham Control | OVX Control | Expected Change in OVX |
| BMD (Femur) | Normal | Decreased | ↓ |
| BMD (Vertebrae) | Normal | Decreased | ↓ |
| Serum P1NP | Normal | Increased | ↑ |
| Serum Osteocalcin | Normal | Increased | ↑ |
| Serum CTX-I | Normal | Increased | ↑ |
Table 2: Hypothetical Efficacy Data for this compound in Ovariectomized Rats
| Parameter | OVX Control | OVX + this compound (Low Dose) | OVX + this compound (High Dose) |
| Femur BMD Change from Sham (%) | -25% | -15% | -8% |
| Vertebrae BMD Change from Sham (%) | -30% | -18% | -10% |
| Serum P1NP (% of OVX Control) | 100% | 80% | 65% |
| Serum CTX-I (% of OVX Control) | 100% | 60% | 40% |
Table 3: Expected Bone Histomorphometry Parameters in the Proximal Tibia
| Parameter | Sham Control | OVX Control | Expected Change in OVX |
| BV/TV (%) | High | Low | ↓ |
| Tb.Th (µm) | Normal | Decreased | ↓ |
| Tb.N (/mm) | High | Low | ↓ |
| Tb.Sp (µm) | Low | High | ↑ |
| MS/BS (%) | Normal | Increased | ↑ |
| MAR (µm/day) | Normal | Increased | ↑ |
| BFR/BS (µm³/µm²/day) | Normal | Increased | ↑ |
| Oc.S/BS (%) | Low | High | ↑ |
Visualizations
References
Application Notes and Protocols: Measuring the Effect of WY-47766 on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-47766 is a proton pump inhibitor identified as a selective inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for the acidification of the resorption lacuna by osteoclasts, a key step in bone resorption.[1][2] By inhibiting this proton pump, this compound is hypothesized to reduce osteoclast activity, thereby mitigating bone loss. This positions this compound as a potential therapeutic agent for metabolic bone diseases such as postmenopausal osteoporosis.[3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of osteoporosis, focusing on its effect on bone mineral density (BMD).
Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption
Osteoclasts are multinucleated cells responsible for bone resorption. To break down the mineralized bone matrix, osteoclasts adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Within this compartment, the osteoclast's ruffled border, a specialized cell membrane domain, actively secretes protons (H+ ions) via a V-ATPase.[1][2] This process lowers the pH of the resorption lacuna, leading to the dissolution of hydroxyapatite, the mineral component of bone. The acidic environment also provides the optimal pH for the activity of acid proteases, such as cathepsin K, which degrade the organic bone matrix.
This compound, as a selective inhibitor of the osteoclast V-ATPase, is expected to prevent this acidification process. By blocking the proton pump, this compound would raise the pH of the resorption lacuna, thereby inhibiting both the demineralization of bone and the enzymatic degradation of the bone matrix. This ultimately leads to a decrease in bone resorption and, consequently, the preservation or increase of bone mineral density.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in inhibiting bone resorption.
Data Presentation: Efficacy of a Selective V-ATPase Inhibitor on Bone Mineral Density
While specific quantitative data for this compound on bone mineral density are not publicly available, the following tables summarize the representative effects of a similar selective osteoclast V-ATPase inhibitor, SB 242784, in an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This data serves as a proxy to illustrate the expected outcomes of this compound treatment.
Table 1: Effect of a Selective V-ATPase Inhibitor on Femoral Bone Mineral Density in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Femoral BMD from Baseline (%) |
| Sham-operated | Vehicle | 6 months | +2.5% |
| OVX + Vehicle | Vehicle | 6 months | -8.0% |
| OVX + SB 242784 | 5 | 6 months | -2.1% |
| OVX + SB 242784 | 10 | 6 months | +1.8% |
| OVX + Estrogen | 0.1 | 6 months | +2.2% |
Data adapted from a study on a selective V-ATPase inhibitor, SB 242784, and is intended to be representative.
Table 2: Effect of a Selective V-ATPase Inhibitor on Vertebral Bone Mineral Density in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Vertebral BMD from Baseline (%) |
| Sham-operated | Vehicle | 6 months | +3.1% |
| OVX + Vehicle | Vehicle | 6 months | -10.2% |
| OVX + SB 242784 | 5 | 6 months | -3.5% |
| OVX + SB 242784 | 10 | 6 months | +0.5% |
| OVX + Estrogen | 0.1 | 6 months | +2.8% |
Data adapted from a study on a selective V-ATPase inhibitor, SB 242784, and is intended to be representative.
Experimental Protocols
In Vivo Assessment of Bone Mineral Density in an Ovariectomized Rat Model
This protocol describes a preclinical study to evaluate the effect of this compound on bone mineral density in an established animal model of postmenopausal osteoporosis.
-
Species: Female Sprague-Dawley rats (3 months old).
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Surgical Procedure:
-
Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency and subsequent bone loss.
-
A sham surgery (laparotomy without ovary removal) should be performed on the control group.
-
-
Treatment Groups (n=10-12 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (Low Dose)
-
OVX + this compound (High Dose)
-
OVX + Positive Control (e.g., Alendronate or Estrogen)
-
-
Drug Administration: Administer this compound and vehicle daily via oral gavage for a period of 12-24 weeks.
-
Diet: Provide a standard rodent diet with adequate calcium and vitamin D.
-
Method: Dual-energy X-ray absorptiometry (DEXA) is the gold standard for measuring BMD in small animals.
-
Equipment: Use a DEXA scanner equipped with small animal software.
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Position the animal in a prone position on the scanning platform.
-
Perform scans of the lumbar spine and proximal femur at baseline (before treatment initiation) and at regular intervals (e.g., every 4 weeks) until the end of the study.
-
Analyze the images to determine the bone mineral content (BMC) in grams and the bone area (cm²) for the regions of interest (ROI).
-
Calculate BMD (g/cm²) as BMC/Area.
-
-
Data Analysis: Compare the changes in BMD over time between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Caption: In vivo experimental workflow for assessing this compound's effect on BMD.
In Vitro Assessment of Osteoclast Activity
This protocol is designed to directly measure the inhibitory effect of this compound on osteoclast formation and resorptive activity.
-
Cell Source: Bone marrow-derived macrophages (BMMs) from mice or rats are commonly used as osteoclast precursors.
-
Culture Conditions:
-
Isolate BMMs from the long bones of the animals.
-
Culture the BMMs in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (Macrophage Colony-Stimulating Factor) to induce proliferation and differentiation into pre-osteoclasts.
-
To induce osteoclast formation, add RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to the culture medium.
-
Culture the cells for 5-7 days, with media changes every 2-3 days.
-
Mature osteoclasts will be large, multinucleated cells.
-
-
Substrate: Culture the BMMs on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.
-
Treatment:
-
Once mature osteoclasts have formed, treat the cells with varying concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., a known inhibitor of bone resorption like bafilomycin A1).
-
-
Assay Procedure:
-
Culture the treated osteoclasts on the resorbable substrate for 24-48 hours.
-
Remove the cells from the substrate (e.g., using sonication or bleach).
-
Stain the substrate to visualize the resorption pits (e.g., with Coomassie blue for dentin slices or von Kossa staining for calcium phosphate plates).
-
Capture images of the pits using a microscope.
-
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits in each treatment group.
-
Data Analysis: Compare the resorbed area between the this compound-treated groups and the control groups.
Caption: In vitro workflow for assessing this compound's effect on osteoclast activity.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in the context of bone loss. The in vivo studies will determine the compound's efficacy in a systemic model of osteoporosis, while the in vitro assays will confirm its direct mechanism of action on osteoclasts. Together, these experiments will provide the necessary data to support the further development of this compound as a novel anti-resorptive agent for the treatment of osteoporosis and other bone disorders.
References
Application Notes and Protocols: TRAP Staining for Osteoclast Activity Assessment Following WY-47766 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for tartrate-resistant acid phosphatase (TRAP) staining to assess osteoclast differentiation and function, with specific considerations for the inclusion of the investigational compound WY-47766.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption. Their activity is a critical factor in bone homeostasis and is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. A key characteristic of mature osteoclasts is the abundant expression of tartrate-resistant acid phosphatase (TRAP), making TRAP staining a widely used method for identifying and quantifying osteoclasts both in vitro and in vivo.[1][2][3] This protocol details the induction of osteoclast differentiation from precursor cells and the subsequent histochemical staining for TRAP activity, incorporating a step for treatment with the compound this compound to evaluate its potential effects on osteoclastogenesis. While the precise mechanism of this compound is not detailed in the available literature, this protocol provides a framework for its investigation.
Data Presentation
The quantitative data from TRAP staining experiments can be effectively summarized in a tabular format for clear comparison between different treatment groups.
Table 1: Quantitation of TRAP-Positive Multinucleated Cells
| Treatment Group | Concentration | Number of TRAP-positive cells/well (Mean ± SD) | Number of Nuclei/Osteoclast (Mean ± SD) |
| Vehicle Control | - | ||
| This compound | X µM | ||
| This compound | Y µM | ||
| Positive Control (e.g., RANKL) | Z ng/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Protocol 1: In Vitro Osteoclast Differentiation and this compound Treatment
This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW264.7.[1][2]
Materials:
-
RAW264.7 cells
-
Alpha-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (stock solution of known concentration)
-
96-well cell culture plates
-
Cell counting chamber (hemacytometer)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 6.25 x 10³ cells/cm² in complete alpha-MEM.[4]
-
Induction of Differentiation: After 12 hours, replace the medium with fresh complete alpha-MEM containing 30 ng/mL of RANKL to induce osteoclast differentiation.[4]
-
This compound Treatment: Concurrently with RANKL stimulation, add the desired concentrations of this compound to the appropriate wells. Include a vehicle control group.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh medium containing RANKL and this compound every 2-3 days.
-
Observation: Monitor the cells daily for morphological changes, such as the formation of multinucleated cells.
-
Proceed to TRAP Staining: After the incubation period, proceed with the TRAP staining protocol.
Protocol 2: TRAP Staining
This protocol outlines the steps for histochemical staining of TRAP in cultured cells.[3][5]
Materials:
-
TRAP Staining Kit (e.g., containing Fixative Solution, Tartrate-containing Buffer, and Chromogenic Substrate)
-
Phosphate Buffered Saline (PBS)
-
Deionized water (dH2O)
-
Light microscope
Procedure:
-
Cell Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Wash each well once with 100 µL of PBS.[3]
-
Add 50 µL of Fixative Solution (e.g., 10% formalin, neutral buffer) to each well and incubate for 5 minutes at room temperature.[3] Some protocols suggest a fixative solution of 25 ml citrate solution, 65 ml acetone, and 8 ml 37% formaldehyde.[5]
-
-
Washing: Wash each well 3 times with 250 µL of dH2O.[3]
-
Staining Reaction:
-
Prepare the TRAP staining solution by dissolving a chromogenic substrate (e.g., Naphthol AS-BI phosphate) in a tartrate-containing buffer (pH 5.0) according to the manufacturer's instructions.[3][6][7]
-
Add 50 µL of the prepared staining solution to each well.[3]
-
Incubate the plate at 37°C for 20 to 60 minutes, or until a visible red or purple color develops in the osteoclasts.[3]
-
-
Final Wash: Stop the reaction by washing the wells with dH2O.[3]
-
Counterstaining (Optional): For better visualization of nuclei, a counterstain such as hematoxylin or methyl green can be used.[6][8]
-
Analysis:
-
Air dry the plate.
-
Examine the cells under a light microscope. TRAP-positive osteoclasts will appear as red/purple, multinucleated (≥3 nuclei) cells.[8]
-
Quantify the number of TRAP-positive multinucleated cells per well.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for TRAP staining with this compound treatment.
Signaling Pathway in Osteoclast Differentiation
The differentiation of osteoclasts is primarily regulated by the RANKL/RANK signaling pathway.[9] RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors.[10][11] This interaction initiates a downstream signaling cascade involving various adaptor proteins and transcription factors, ultimately leading to the expression of osteoclast-specific genes, including TRAP.[9]
Caption: Simplified RANKL/RANK signaling pathway in osteoclastogenesis.
References
- 1. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. apexbt.com [apexbt.com]
- 8. ihisto.io [ihisto.io]
- 9. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone marrow adipogenic lineage precursors promote osteoclastogenesis in bone remodeling and pathologic bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bone Resorption Pit Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro bone resorption pit assay is a fundamental tool for studying the functional activity of osteoclasts, the primary cells responsible for bone degradation. This assay provides a quantitative method to assess the ability of osteoclasts to resorb a bone-like substrate, forming characteristic pits. It is widely used in bone biology research and for the screening and characterization of therapeutic agents that may modulate bone resorption in diseases such as osteoporosis, rheumatoid arthritis, and bone metastasis.
This document provides a detailed protocol for conducting an in vitro bone resorption pit assay, including the differentiation of osteoclasts from precursor cells and the subsequent analysis of resorption activity. While this protocol is generally applicable, it can be adapted for testing the effects of specific compounds on osteoclast function.
Principle of the Assay
The bone resorption pit assay relies on the co-culture of osteoclast precursor cells on a resorbable substrate, such as bone slices, dentin discs, or synthetic calcium phosphate-coated plates. In the presence of specific cytokines, namely Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the precursor cells differentiate into mature, multinucleated osteoclasts.
Activated osteoclasts form a sealed resorption lacuna between their apical membrane and the substrate. They then secrete acid and proteolytic enzymes, such as cathepsin K, into this compartment, which dissolves the mineral and degrades the organic matrix of the substrate, resulting in the formation of resorption pits. The extent of pit formation can be visualized and quantified after the removal of the cells, providing a direct measure of osteoclast resorptive activity.
Signaling Pathways in Osteoclast Differentiation and Activation
The differentiation and activation of osteoclasts are tightly regulated by complex signaling cascades. The binding of RANKL to its receptor, RANK, on osteoclast precursors is the critical initiating step. This interaction recruits adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates several downstream pathways, including:
-
NF-κB Pathway: Essential for the initial differentiation and survival of osteoclasts.
-
MAPK Pathways (ERK, JNK, p38): Involved in various stages of osteoclastogenesis, including proliferation, differentiation, and activation.
-
PI3K/Akt Pathway: Primarily regulates cell survival.
These pathways converge on the activation of key transcription factors, most notably the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclast differentiation. The sustained activation of NFATc1 drives the expression of osteoclast-specific genes, leading to the formation of mature, functional osteoclasts.
RANKL signaling pathway in osteoclast differentiation.
Experimental Protocols
The following protocol describes the general steps for an in vitro bone resorption pit assay using osteoclast precursors.
Materials and Reagents
-
Osteoclast precursor cells (e.g., bone marrow macrophages, RAW 264.7 cells, or human peripheral blood mononuclear cells)
-
Resorbable substrate:
-
Bovine or murine bone slices
-
Dentin discs
-
Calcium phosphate-coated multi-well plates
-
-
Cell culture medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine or human M-CSF
-
Recombinant murine or human RANKL
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
10% Bleach solution or 1M NH4OH for cell removal
-
Staining solution for pits (e.g., 1% Toluidine Blue in 1% sodium borate, or 5% silver nitrate)
-
TRAP staining kit (optional, for identifying osteoclasts)
Experimental Workflow
Workflow of the in vitro bone resorption pit assay.
Step-by-Step Method
1. Preparation of Substrate and Cells
-
Substrate Preparation: If using bone or dentin slices, pre-incubate them in culture medium for at least 30 minutes before cell seeding. For calcium phosphate-coated plates, follow the manufacturer's instructions.
-
Cell Preparation: Isolate osteoclast precursors (e.g., bone marrow macrophages from long bones of mice) or thaw cryopreserved cells (e.g., RAW 264.7). Culture them in complete medium (containing FBS and antibiotics) until they are ready for the assay.
2. Osteoclast Differentiation and Culture
-
Seed the osteoclast precursor cells onto the resorbable substrate in a multi-well plate at an appropriate density.
-
Add complete medium supplemented with M-CSF (e.g., 25-50 ng/mL) and RANKL (e.g., 50-100 ng/mL) to induce osteoclast differentiation.
-
If testing a compound, add it to the culture medium at the desired concentrations. Include appropriate vehicle controls.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the culture medium with fresh medium containing cytokines and the test compound every 2-3 days. The total culture duration can range from 7 to 14 days, depending on the cell type.
3. Visualization and Quantification of Resorption Pits
-
At the end of the culture period, aspirate the medium and remove the cells from the substrate. This can be done by incubating with a 10% bleach solution for 5-10 minutes or by sonication in distilled water.
-
Thoroughly wash the substrate with distilled water and allow it to air dry.
-
Stain the resorption pits. For bone or dentin slices, staining with 1% toluidine blue for a few minutes is common. For calcium phosphate-coated plates, staining with 5% silver nitrate followed by exposure to light can be used to visualize the pits.
-
Acquire images of the stained pits using a light microscope.
-
Quantify the number of pits and the total resorbed area per field of view or per well using image analysis software such as ImageJ.
Data Presentation
Quantitative data from the bone resorption pit assay should be summarized in a clear and organized manner. Below are example tables for presenting the results.
Table 1: Effect of a Test Compound on Osteoclast-Mediated Bone Resorption
| Treatment Group | Concentration (µM) | Number of Pits (per field) | Total Resorbed Area (µm²/field) | Average Pit Size (µm²) |
| Vehicle Control | 0 | 150 ± 12 | 75,000 ± 5,500 | 500 ± 30 |
| Compound X | 0.1 | 135 ± 10 | 65,000 ± 4,800 | 481 ± 25 |
| Compound X | 1 | 80 ± 8 | 32,000 ± 3,100 | 400 ± 20 |
| Compound X | 10 | 25 ± 5 | 7,500 ± 1,200 | 300 ± 15 |
| Positive Control (e.g., Alendronate) | 1 | 15 ± 4 | 3,000 ± 800 | 200 ± 12 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Osteoclast Formation (Optional)
| Treatment Group | Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per field) |
| Vehicle Control | 0 | 50 ± 6 |
| Compound X | 0.1 | 48 ± 5 |
| Compound X | 1 | 45 ± 7 |
| Compound X | 10 | 20 ± 4 |
| Positive Control (e.g., OPG) | 100 ng/mL | 5 ± 2 |
Data are presented as mean ± standard deviation. This optional analysis helps to distinguish between effects on osteoclast formation and function.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few resorption pits | - Inactive M-CSF or RANKL- Low cell seeding density- Precursor cells are not responsive- Substrate is not suitable for resorption | - Test the activity of cytokines- Optimize cell seeding density- Use a different source of precursor cells- Use a validated resorbable substrate |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the culture plate- Inconsistent staining | - Ensure a single-cell suspension before seeding- Avoid using the outermost wells of the plate- Standardize the staining and washing steps |
| Cell detachment during culture | - Cytotoxicity of the test compound- Over-confluence of cells | - Perform a cell viability assay (e.g., MTT or LDH)- Reduce the initial cell seeding density |
Conclusion
The in vitro bone resorption pit assay is a robust and reliable method for assessing osteoclast function. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively evaluate the impact of various stimuli, including potential therapeutic compounds, on bone resorption. The inclusion of signaling pathway diagrams and a structured experimental workflow provides a comprehensive resource for both new and experienced users of this essential technique in bone biology.
Application Note: WY-47766 for High-Throughput Screening of Osteoclast V-ATPase Inhibitors
For Research Use Only.
Introduction
WY-47766, also known as OST-766, is a potent and selective inhibitor of the vacuolar H+-ATPase (V-ATPase) found in osteoclasts.[1] V-ATPases are multi-subunit proton pumps responsible for acidifying intracellular compartments and the extracellular space in specialized cells.[2] In osteoclasts, the V-ATPase plays a critical role in bone resorption by acidifying the resorption lacuna, which is necessary for the dissolution of bone mineral.[3][4] Inhibition of the osteoclast V-ATPase is therefore a promising therapeutic strategy for bone diseases characterized by excessive bone resorption, such as osteoporosis.
High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel chemical entities that modulate the activity of a specific biological target. This application note provides a detailed protocol for a cell-based high-throughput screen to identify novel inhibitors of osteoclast V-ATPase, using this compound as a reference control compound. The primary assay is based on the measurement of intracellular pH in osteoclast-like cells, followed by a secondary functional assay to confirm the inhibitory effect on bone resorption.
Principle of the Assay
The primary high-throughput screening assay utilizes a pH-sensitive fluorescent probe to measure the acidification of intracellular vesicles in osteoclast-like cells. V-ATPase activity leads to the acidification of these compartments, resulting in a change in the fluorescence of the probe. Inhibitors of V-ATPase, such as this compound, will prevent this acidification, leading to a measurable change in the fluorescent signal. This robust and scalable assay is suitable for screening large compound libraries.
Signaling Pathway of Osteoclast-Mediated Bone Resorption
Caption: Osteoclast V-ATPase signaling pathway.
Experimental Protocols
Primary High-Throughput Screening: Intracellular pH Assay
This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.
Materials and Reagents:
-
RAW 264.7 cells (murine macrophage cell line)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Differentiation:
-
Culture RAW 264.7 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into osteoclast-like cells, seed RAW 264.7 cells in a T75 flask and treat with 50 ng/mL RANKL for 4-5 days.
-
Confirm differentiation by observing the formation of large, multinucleated cells.
-
-
Assay Plate Preparation:
-
Harvest the differentiated osteoclast-like cells using a cell scraper.
-
Seed the cells into 384-well black, clear-bottom plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds, this compound (e.g., 10 µM final concentration), and DMSO (1% final concentration) as a vehicle control.
-
Using an automated liquid handler, transfer 100 nL of each compound solution to the assay plate.
-
-
Fluorescent Dye Loading:
-
Prepare a 5 µM BCECF-AM loading solution in a suitable buffer (e.g., HBSS).
-
Add 10 µL of the BCECF-AM solution to each well of the assay plate.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Presentation:
| Compound | Concentration | Fluorescence Intensity (RFU) | % Inhibition |
| DMSO (Vehicle) | 1% | 1500 ± 50 | 0% |
| This compound | 10 µM | 4500 ± 200 | 100% |
| Test Compound A | 10 µM | 4200 ± 180 | 90% |
| Test Compound B | 10 µM | 1600 ± 60 | 3.3% |
% Inhibition is calculated as: ((Fluorescence_Compound - Fluorescence_DMSO) / (Fluorescence_this compound - Fluorescence_DMSO)) * 100
Secondary Assay: Osteoclast Resorption Pit Assay
This assay confirms the functional effect of hit compounds on the bone-resorbing activity of osteoclasts.
Materials and Reagents:
-
Osteoclast-like cells (differentiated from RAW 264.7 cells as described above)
-
Corning® Osteo Assay Surface 96-well plates or similar bone-mimicking plates
-
Culture medium
-
Hit compounds from the primary screen
-
This compound
-
DMSO
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Light microscope
Protocol:
-
Cell Seeding:
-
Seed differentiated osteoclast-like cells onto Corning® Osteo Assay Surface 96-well plates at a density of 10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hit compounds, this compound, or DMSO.
-
Incubate the plates for 48-72 hours.
-
-
Visualization of Resorption Pits:
-
Remove the cells by treating with a bleach solution.
-
Wash the wells with water and allow them to dry.
-
Visualize and quantify the resorption pits using a light microscope. The resorbed areas will appear as dark pits on the plate surface.
-
-
TRAP Staining (Optional):
-
In a parallel plate, fix the cells and stain for TRAP, a marker for osteoclasts, to assess cell viability and differentiation.
-
Data Presentation:
| Compound | Concentration | Resorbed Area (% of control) | TRAP Positive Cells (relative number) |
| DMSO (Vehicle) | 1% | 100% | 100% |
| This compound | 1 µM | 15% | 95% |
| Hit Compound A | 1 µM | 20% | 98% |
| Inactive Compound | 1 µM | 98% | 102% |
High-Throughput Screening Workflow
Caption: High-throughput screening workflow.
Conclusion
The described high-throughput screening cascade provides a robust method for the identification and validation of novel inhibitors of osteoclast V-ATPase. This compound serves as an essential positive control, enabling the validation of assay performance and the quantification of the relative potency of newly identified compounds. This approach facilitates the discovery of new therapeutic leads for the treatment of bone disorders.
References
Application Notes and Protocols for Lentiviral-Based V-ATPase Inhibition Assays using WY-47766
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying various intracellular organelles, including lysosomes and endosomes.[1][2] This acidification is vital for a multitude of cellular processes such as protein degradation, receptor recycling, and nutrient sensing.[1] In various pathologies, notably in cancer, V-ATPase activity is often upregulated. It contributes to the acidification of the tumor microenvironment, which promotes invasion, metastasis, and chemoresistance.[2] Consequently, V-ATPase has emerged as a significant target for novel therapeutic agents.
WY-47766 (also known as OST-766) has been identified as a proton pump inhibitor with activity against V-ATPase, particularly in osteoclasts.[3][4][5] To facilitate the characterization of this compound and other potential V-ATPase inhibitors, a robust and high-throughput cellular assay is essential. This document provides detailed protocols for a lentiviral-based assay that allows for the real-time monitoring of V-ATPase inhibition in living cells.
The assay utilizes a genetically encoded, ratiometric lysosomal pH biosensor, "Fluorescence Indicator REporting pH in Lysosomes" (FIRE-pHLy).[6][7] This biosensor is delivered to target cells via lentiviral transduction to create a stable cell line. FIRE-pHLy consists of a pH-sensitive monomeric teal fluorescent protein (mTFP1) located in the lysosomal lumen and a pH-insensitive mCherry protein on the cytosolic side, both anchored to the lysosomal membrane by the LAMP1 protein.[6][7][8] Inhibition of V-ATPase by compounds like this compound leads to an increase in lysosomal pH, which can be quantified by a ratiometric change in the fluorescence of mTFP1 relative to mCherry.[6][7]
Signaling Pathway and Assay Principle
V-ATPase is a multi-subunit complex that hydrolyzes ATP to pump protons from the cytosol into the lysosomal lumen, maintaining an acidic pH of approximately 4.5.[7] this compound, as a V-ATPase inhibitor, is expected to interfere with this proton translocation. The FIRE-pHLy biosensor directly measures the consequence of this inhibition. As the lysosomal pH increases (becomes less acidic), the fluorescence of the luminal mTFP1 protein increases, while the fluorescence of the cytosolic mCherry remains stable. The ratio of mTFP1 to mCherry fluorescence, therefore, provides a quantitative measure of lysosomal pH and, by extension, V-ATPase activity.
Experimental Workflow
The overall process involves three main stages: 1) Production of the FIRE-pHLy lentivirus, 2) Generation of a stable cell line expressing the biosensor, and 3) Performing the V-ATPase inhibition assay with this compound.
Detailed Protocols
Protocol 1: Production of FIRE-pHLy Lentiviral Particles
This protocol describes the generation of high-titer lentivirus in HEK293T cells.
Materials:
-
HEK293T cells
-
FIRE-pHLy lentiviral vector plasmid (e.g., pLJM1-FIRE-pHLy)[6]
-
2nd or 3rd generation lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Lentivirus concentration solution (optional)
Procedure:
-
Day 1: Seed HEK293T Cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare DNA mixture in an Eppendorf tube with Opti-MEM: 4 µg FIRE-pHLy plasmid, 3 µg psPAX2, and 1 µg pMD2.G.
-
In a separate tube, prepare the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature.
-
Add the complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium. 12-16 hours post-transfection, carefully remove the medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Day 4-5: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Add fresh medium to the cells and collect again at 72 hours post-transfection. Pool the harvests.
-
-
Concentration and Storage (Optional but Recommended).
-
Concentrate the viral supernatant using a lentivirus concentration reagent or ultracentrifugation.
-
Aliquot the concentrated virus and store at -80°C. Avoid multiple freeze-thaw cycles.
-
Protocol 2: Generation of a Stable FIRE-pHLy Cell Line
This protocol details the transduction of a target cell line to create a stable reporter line.
Materials:
-
Target cells (e.g., HeLa, A549, MDA-MB-231)
-
Concentrated FIRE-pHLy lentivirus
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., Puromycin), if applicable to the lentiviral vector
Procedure:
-
Day 1: Seed Target Cells. Plate target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction.
-
Thaw the FIRE-pHLy lentivirus aliquot on ice.
-
Prepare transduction medium: complete growth medium supplemented with Polybrene to a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and add the transduction medium.
-
Add the lentivirus to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal virus amount.
-
Incubate for 18-24 hours.
-
-
Day 3: Change Medium. Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection and Expansion.
-
If the vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction.
-
Maintain selection for 7-10 days, changing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
Expand the resistant cell population.
-
-
Validation. Confirm the expression and correct lysosomal localization of the FIRE-pHLy sensor using fluorescence microscopy. The mCherry signal should appear as distinct puncta, which should co-localize with a lysosomal dye like LysoTracker.
Protocol 3: V-ATPase Inhibition Assay
This is the core protocol for assessing the inhibitory effect of this compound on V-ATPase activity.
Materials:
-
Stable FIRE-pHLy expressing cell line
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., Bafilomycin A1)
-
Vehicle control (DMSO)
-
Black, clear-bottom 96-well or 384-well microplates
-
High-content imager or fluorescence plate reader capable of measuring mTFP1 (Ex: ~460 nm, Em: ~490 nm) and mCherry (Ex: ~585 nm, Em: ~610 nm)
Procedure:
-
Day 1: Seed Cells. Plate the stable FIRE-pHLy cells into the microplate at a density that will result in a 70-80% confluent monolayer the next day.
-
Day 2: Compound Treatment.
-
Prepare serial dilutions of this compound and the positive control (e.g., Bafilomycin A1) in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
Remove the medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
-
Imaging and Analysis.
-
Using a high-content imager or plate reader, acquire images/readings for both the mTFP1 and mCherry channels.
-
Calculate the mean fluorescence intensity for each channel in each well.
-
For each well, calculate the mTFP1/mCherry fluorescence ratio.
-
Normalize the ratios to the vehicle control (set to 100% activity or 0% effect) and the positive control (set to 0% activity or 100% effect).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. scbt.com [scbt.com]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. tebubio.com [tebubio.com]
- 6. Genetically Encoded, pH-Sensitive mTFP1 Biosensor for Probing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing WY-47766 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of WY-47766 in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a proton pump inhibitor (PPI) with the chemical name 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine.[1] Like other PPIs, it is a prodrug that is activated in acidic environments to inhibit the H+/K+ ATPase proton pump.[2][3] Its chemical formula is C14H13N3O2S, and its molecular weight is 287.34 g/mol .[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4°C.[1]
-
Long-term (months to years): Dry, dark, and at -20°C.[1]
The compound is generally stable for a few weeks at ambient temperature during shipping.[1]
Q3: What are the main factors that can cause this compound degradation?
Based on studies of structurally similar proton pump inhibitors like omeprazole and lansoprazole, the primary factors leading to degradation are:
-
Acidic pH: PPIs are inherently unstable in acidic conditions, which catalyze their conversion to the active form and subsequent degradation.[4][5][6]
-
Temperature: Higher temperatures accelerate the rate of degradation.[7][8]
-
Light Exposure: Photodegradation can occur, so it is crucial to protect solutions from light.
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[9][10]
-
Solvent and Formulation: The choice of solvent and the presence of other components in a formulation can impact stability. For instance, some enteric coating polymers can induce degradation.[4]
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in my aqueous experimental buffer.
-
Potential Cause: The pH of your buffer is too acidic. Proton pump inhibitors are known to be labile in acidic environments. The degradation rate of lansoprazole, a similar PPI, increases with decreasing pH.[11]
-
Troubleshooting Steps:
-
Measure the pH of your experimental buffer.
-
If the pH is below 7, consider increasing it to a neutral or slightly alkaline pH if your experimental protocol allows. For extemporaneously compounded suspensions of omeprazole and lansoprazole, an 8.4% sodium bicarbonate solution is often used to ensure stability.[1][7]
-
Prepare fresh solutions of this compound immediately before use to minimize the time it spends in an aqueous environment.
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause: Degradation of this compound due to improper handling and storage of stock solutions.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at -20°C or -80°C for long-term stability.
-
Working Solutions: When preparing aqueous working solutions from your stock, do so immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
Protection from Light: Handle all solutions containing this compound in a dark environment or by using amber-colored vials or tubes to prevent photolytic degradation.[7]
-
Issue 3: I observe unexpected peaks in my HPLC analysis.
-
Potential Cause: These peaks likely represent degradation products of this compound. Forced degradation studies on omeprazole have shown the formation of numerous degradation products under acidic, alkaline, oxidative, photolytic, and thermal stress.[10][12]
-
Troubleshooting Steps:
-
Review your experimental workflow to identify potential sources of stress (e.g., prolonged exposure to acidic conditions, high temperatures, or light).
-
To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a sample of this compound. Expose the compound to acidic, basic, and oxidative conditions and analyze the samples by HPLC to see if the retention times of the resulting peaks match your unexpected peaks.
-
Ensure the purity of your this compound starting material.
-
Quantitative Data on PPI Stability
The following tables summarize stability data for omeprazole and lansoprazole, which can serve as a proxy for estimating the stability of this compound under similar conditions.
Table 1: Stability of Omeprazole and Lansoprazole Suspensions in 8.4% Sodium Bicarbonate
| Compound | Concentration | Storage Temperature | Stability (≥90% of initial concentration) | Reference |
| Omeprazole | 2 mg/mL | 22°C (ambient) | Up to 14 days | [1][8] |
| Omeprazole | 2 mg/mL | 4°C (refrigerated) | Up to 45 days | [1][8] |
| Lansoprazole | 3 mg/mL | 22°C (ambient) | 8 hours | [1][7][8] |
| Lansoprazole | 3 mg/mL | 4°C (refrigerated) | 7-14 days | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol is adapted from methods used for compounding oral suspensions of proton pump inhibitors.
-
Materials:
-
This compound powder
-
8.4% (w/v) sodium bicarbonate solution
-
Amber-colored vials or tubes
-
Calibrated balance and volumetric flasks
-
-
Procedure:
-
Calculate the required amount of this compound to achieve the desired final concentration.
-
Weigh the this compound powder accurately.
-
In a volumetric flask, dissolve the this compound powder in a small volume of the 8.4% sodium bicarbonate solution.
-
Once dissolved, bring the solution to the final volume with the sodium bicarbonate solution.
-
Mix the solution thoroughly.
-
Store the solution in an amber-colored vial at 4°C and use it within the stability window (refer to Table 1 for guidance based on similar compounds).
-
Visualizations
Caption: General acid-catalyzed degradation pathway of this compound.
Caption: Workflow to minimize this compound degradation during experiments.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
Off-target effects of WY-47766 in cellular assays
Disclaimer: Publicly available information on the specific off-target effects of WY-47766 (also known as OST-766) in cellular assays is limited. This technical support guide is based on the known pharmacology of its primary target, the vacuolar H+-ATPase (V-ATPase), and the observed effects of other well-characterized V-ATPase inhibitors. The troubleshooting advice and FAQs provided are intended to guide researchers in designing experiments and interpreting data when working with compounds of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis.
Q2: Are there any known off-target effects for V-ATPase inhibitors in general?
Q3: What are the expected phenotypic effects of treating cells with a V-ATPase inhibitor like this compound?
A3: Inhibition of V-ATPase is expected to lead to a range of cellular effects, including:
-
Inhibition of lysosomal acidification: This is the most direct consequence of V-ATPase inhibition.
-
Blockade of autophagy: The fusion of autophagosomes with lysosomes and the degradation of their contents are pH-dependent processes.
-
Disruption of protein trafficking and degradation: The proper sorting and degradation of proteins within the endo-lysosomal pathway are affected.
-
Induction of cell stress responses: Disruption of cellular homeostasis can trigger stress pathways.
-
Cytotoxicity: Prolonged and potent inhibition of V-ATPase can lead to cell death.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity at Low Concentrations | Cell line is highly dependent on V-ATPase function for survival. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Reduce the treatment duration. 3. Use a less sensitive cell line if possible. |
| Unexpected Changes in Mitochondrial Morphology | Potential off-target effect or a downstream consequence of cellular stress due to V-ATPase inhibition.[1] | 1. Use mitochondrial-specific fluorescent dyes to assess mitochondrial health. 2. Measure cellular ATP levels to check for metabolic dysfunction. 3. Compare with other known V-ATPase inhibitors. |
| Inconsistent Assay Results | 1. Compound instability in media. 2. Cell passage number and health. 3. Inconsistent treatment times. | 1. Prepare fresh compound dilutions for each experiment. 2. Use cells within a consistent and low passage number range. 3. Ensure precise timing for all treatment and harvesting steps. |
| No Observable Phenotype | 1. Insufficient compound concentration. 2. Cell line is resistant to V-ATPase inhibition. 3. Assay is not sensitive enough to detect the effect. | 1. Increase the concentration of this compound. 2. Confirm target engagement using a biochemical or cellular thermal shift assay (CETSA). 3. Use a more direct and sensitive assay, such as measuring lysosomal pH. |
Experimental Protocols
Protocol 1: Lysosomal pH Measurement using LysoSensor Dyes
Objective: To confirm the on-target effect of this compound by measuring the acidification of lysosomes.
Materials:
-
Cells of interest
-
This compound
-
LysoSensor™ Green DND-189 or similar ratiometric pH indicator dye
-
Live-cell imaging microscope or plate reader with fluorescence capabilities
Procedure:
-
Seed cells in a suitable format for imaging or plate reading (e.g., glass-bottom dishes or 96-well plates).
-
Allow cells to adhere and grow overnight.
-
Treat cells with a dose-range of this compound or a vehicle control for the desired time.
-
During the last 30-60 minutes of treatment, load the cells with the LysoSensor™ dye according to the manufacturer's instructions.
-
Wash the cells with fresh, pre-warmed media.
-
Immediately acquire fluorescence images or readings at the appropriate excitation and emission wavelengths for the acidic and neutral forms of the dye.
-
Calculate the ratio of fluorescence intensities to determine the relative lysosomal pH. A decrease in the ratio in this compound-treated cells indicates an increase in lysosomal pH (inhibition of acidification).
Protocol 2: Assessing Autophagic Flux using LC3-II Immunoblotting
Objective: To determine if this compound inhibits autophagic flux.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 (as a positive control)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
SDS-PAGE gels and transfer apparatus
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with this compound, a vehicle control, and a positive control (e.g., Bafilomycin A1). For flux experiments, include a condition with an autophagy inducer (e.g., starvation or rapamycin) with and without this compound.
-
After the desired treatment time, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against LC3B, which detects both LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated).
-
Incubate with the secondary antibody and visualize the bands using a chemiluminescence imager.
-
An accumulation of LC3-II in the presence of this compound, especially when combined with an autophagy inducer, indicates a block in autophagic flux.
Visualizations
Caption: Signaling pathway of V-ATPase inhibition.
Caption: Troubleshooting workflow for cellular assays.
References
Technical Support Center: WY-47766 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel compound WY-47766.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected tumor growth inhibition in our mouse xenograft model with this compound. What are the potential causes and solutions?
A1: Several factors can contribute to suboptimal in vivo efficacy. Consider the following troubleshooting steps:
-
Pharmacokinetics (PK): Poor exposure at the tumor site is a common issue. It is crucial to perform a PK study to determine the Cmax, Tmax, and half-life of this compound in your model system. If exposure is low, consider optimizing the formulation, administration route, or dosing regimen.
-
Target Engagement: Confirm that this compound is reaching and binding to its intended target in the tumor tissue. This can be assessed through techniques like Western blot or immunohistochemistry (IHC) for downstream pathway modulation.
-
Metabolism: The compound may be rapidly metabolized in vivo. Analyze plasma and tumor tissue for major metabolites to understand if they are active or inactive. Co-administration with a metabolic inhibitor, if appropriate for the metabolizing enzyme, could be explored.
-
Vehicle Selection: The delivery vehicle may not be optimal. Ensure this compound is fully solubilized and stable in the chosen vehicle. Test alternative formulations to improve bioavailability.
Q2: How can we confirm that this compound is modulating the intended signaling pathway in our in vivo model?
A2: To verify in vivo target engagement and pathway modulation, a combination of pharmacodynamic (PD) marker analysis is recommended.
-
Tissue Collection: Collect tumor and relevant tissues at various time points after this compound administration.
-
Biomarker Analysis: Analyze the tissues for changes in biomarkers associated with the target pathway. For example, if this compound targets a kinase, assess the phosphorylation status of its downstream substrates using techniques like Western blot, ELISA, or mass spectrometry.
Q3: What is the recommended starting dose and administration route for a new in vivo study with this compound?
A3: The optimal starting dose and route depend on the in vitro potency of this compound and its preliminary pharmacokinetic data.
-
Dose Selection: A common starting point is to aim for a plasma concentration that is at least 10-fold higher than the in vitro IC50 or EC50. Dose-range-finding studies are essential to identify a well-tolerated and effective dose.
-
Route of Administration: The choice between oral (PO), intravenous (IV), or intraperitoneal (IP) administration should be based on the compound's physicochemical properties and the desired exposure profile. IV administration typically provides 100% bioavailability and is often used in initial efficacy studies to bypass absorption-related issues.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use the same mouse strain and tumor model as in the efficacy studies.
-
Compound Administration: Administer a single dose of this compound via the intended route (e.g., IV or PO).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into vehicle control and this compound treatment groups.
-
Treatment: Administer this compound or vehicle according to the determined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a specified endpoint, or for a predetermined duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for this compound
| Parameter | Route: IV (10 mg/kg) | Route: PO (30 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng*h/mL) | 3200 | 4500 |
| Half-life (h) | 4 | 6 |
| Bioavailability (%) | 100 | 47 |
Table 2: Example In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Daily | 0 | - |
| This compound | 20 | Daily | 55 | <0.05 |
| This compound | 40 | Daily | 78 | <0.01 |
Visualizations
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: WY-47766 Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of WY-47766 in solution.
Troubleshooting Guide
Issue: Rapid degradation of this compound in aqueous solution.
This guide will help you identify the potential causes of this compound degradation and provides strategies to enhance its stability.
1. Is the pH of your solution acidic?
Proton pump inhibitors like this compound are often susceptible to degradation in acidic environments.
-
Recommendation: Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7-8). Use a buffering agent to maintain a stable pH.[1][2]
2. Is your solution exposed to light?
Many pharmaceutical compounds are photosensitive and can degrade upon exposure to light.[1][3]
-
Recommendation: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
3. What is the storage temperature of your solution?
Higher temperatures can accelerate the rate of chemical degradation.[3]
-
Recommendation: Store stock solutions and experimental samples at low temperatures. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4]
4. Are there potential oxidizing agents in your solution?
Oxidation can be a significant degradation pathway for many drug compounds.[1][2][3]
-
Recommendation: Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to your formulation.[1][2] Additionally, using an inert gas like nitrogen to flush the headspace of your container can help prevent oxidation.[3]
5. Could trace metal ions be catalyzing degradation?
Trace metal ions can act as catalysts for degradation reactions.
-
Recommendation: Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your solution to sequester metal ions.[1]
Troubleshooting Workflow Diagram
Caption: A flowchart to diagnose and resolve this compound instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[4] For aqueous experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice. Be mindful of the final DMSO concentration in your experiments, as it can affect biological systems.
Q2: How should I store my this compound solutions?
A2: For short-term storage (days to weeks), keep solutions at 0-4°C. For long-term storage (months to years), store at -20°C.[4] Always protect solutions from light.
Q3: My this compound solution changes color. What does this indicate?
A3: A change in color often indicates chemical degradation. You should investigate the cause by following the troubleshooting guide above. It is also advisable to verify the integrity of the compound using an analytical method like HPLC.
Q4: What analytical methods can be used to quantify this compound and its degradation products?
Q5: What are some general formulation strategies to improve drug stability in solution?
A5: Several strategies can be employed:
-
pH Adjustment: Optimizing the pH can minimize hydrolysis.[1][2]
-
Use of Excipients: Antioxidants, chelating agents, and stabilizers can be added.[1][2]
-
Lyophilization: Freeze-drying can be used to create a stable solid form that can be reconstituted before use.[1][2]
-
Microencapsulation: This technique can provide a protective barrier around the drug.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Constant temperature chambers/water baths
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For each condition, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the respective stress solution.
-
Acid Hydrolysis: Add the stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add the stock solution to 0.1 M NaOH.
-
Oxidative Degradation: Add the stock solution to 3% H₂O₂.
-
Thermal Degradation: Add the stock solution to a neutral buffer (pH 7.4) and incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose a solution of this compound in a neutral buffer to light in a photostability chamber.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
Experimental Workflow Diagram
Caption: Workflow for conducting a forced degradation study of this compound.
Data Presentation
The following tables are examples of how to structure the data from your stability studies.
Table 1: pH-Dependent Stability of this compound at Room Temperature
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 3.0 | 100 | 15.2 | 15.2% |
| 5.0 | 100 | 65.8 | 65.8% |
| 7.0 | 100 | 98.1 | 98.1% |
| 8.0 | 100 | 99.5 | 99.5% |
Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 4°C | 100 | 99.8 | 99.8% |
| 25°C | 100 | 95.3 | 95.3% |
| 40°C | 100 | 78.6 | 78.6% |
| 60°C | 100 | 45.1 | 45.1% |
Table 3: Effect of Additives on the Stability of this compound in pH 7.4 Buffer at 40°C
| Additive (Concentration) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| None (Control) | 100 | 78.6 | 78.6% |
| Ascorbic Acid (0.1%) | 100 | 92.4 | 92.4% |
| EDTA (0.05%) | 100 | 85.7 | 85.7% |
| Ascorbic Acid (0.1%) + EDTA (0.05%) | 100 | 96.2 | 96.2% |
References
Technical Support Center: Overcoming Resistance to WY-47766 in Long-Term Studies
Disclaimer: WY-47766 is identified as a proton pump inhibitor (PPI). Due to the limited availability of specific long-term studies and resistance data for this compound, this guide is based on the established principles of resistance to the broader class of proton pump inhibitors. The experimental protocols and troubleshooting advice are general and may require optimization for your specific cell lines and research questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other proton pump inhibitors?
A1: this compound, like other proton pump inhibitors, is a weak base that accumulates in acidic environments. It is a prodrug that, once protonated, covalently binds to and irreversibly inhibits the gastric H+,K+-ATPase, also known as the proton pump, in parietal cells. This inhibition blocks the final step of gastric acid secretion. In research contexts, particularly in cancer studies, PPIs are also known to inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
A2: Resistance to proton pump inhibitors in a laboratory setting can arise from several factors:
-
Target Alteration: Mutations in the gene encoding the H+,K+-ATPase (ATP4A) could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Changes in Drug Accumulation: Alterations in cellular mechanisms that affect the intracellular pH could lead to reduced accumulation of the protonated, active form of the drug in the target compartment.
-
Upregulation of the Target: Cells may respond to long-term inhibition by increasing the expression of the H+,K+-ATPase, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to compensate for the effects of proton pump inhibition. For instance, in cancer cell models, pathways like PI3K/Akt and MAPK have been implicated in promoting survival and proliferation, potentially counteracting the effects of PPIs.
Q3: How can we quantitatively assess the level of resistance in our cell line?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the developed resistant cell lines. A significant increase in the IC50 value in the resistant line compared to the parental line indicates the development of resistance. This is typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound across experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug preparation and storage. 3. Fluctuation in cell culture conditions (e.g., pH, CO2 levels). 4. Mycoplasma contamination. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light. 3. Standardize all cell culture parameters. 4. Regularly test cell lines for mycoplasma contamination. |
| Failure to induce a resistant cell line with continuous this compound exposure. | 1. The starting concentration of this compound is too high, leading to excessive cell death. 2. The incremental dose increase is too rapid. 3. The cell line is inherently resistant or has a low propensity to develop resistance. | 1. Start with a concentration around the IC20-IC30 of the parental cell line. 2. Increase the drug concentration gradually, allowing the cell population to recover and adapt between dose escalations. 3. Consider using a different cell line or a pulsatile dosing strategy (alternating between drug exposure and recovery periods). |
| Resistant phenotype is lost after removing this compound from the culture medium. | The resistance mechanism is transient and not genetically stable. | Maintain a low dose of this compound in the culture medium of the resistant cell line to sustain the selective pressure. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from experiments comparing a parental (sensitive) cell line to a this compound-resistant cell line.
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Fold Change |
| IC50 of this compound (µM) | e.g., 5.2 ± 0.8 | e.g., 48.7 ± 3.5 | e.g., 9.4 |
| H+,K+-ATPase (ATP4A) mRNA Expression (Relative to control) | e.g., 1.0 ± 0.2 | e.g., 3.5 ± 0.5 | e.g., 3.5 |
| Phospho-Akt/Total Akt Ratio (Relative to control) | e.g., 1.0 ± 0.1 | e.g., 2.8 ± 0.4 | e.g., 2.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Determine the initial IC50 of this compound: Culture the parental cell line of interest and determine the IC50 value using a standard cell viability assay (e.g., MTT assay).
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Initial Drug Exposure: Continuously expose the parental cells to a starting concentration of this compound equivalent to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound. A typical dose escalation would be a 1.5 to 2-fold increase.
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Monitoring: At each concentration, monitor cell morphology and proliferation rate. Allow the cells to stabilize before the next dose increase.
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Isolation of Resistant Clones: After several months of continuous culture with increasing concentrations of this compound, resistant clones should emerge. These can be isolated by limiting dilution or single-cell sorting.
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Characterization: Confirm the resistant phenotype by determining the new IC50 of this compound and comparing it to the parental cell line.
Protocol 2: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Generalized signaling pathway of a proton pump inhibitor and potential resistance mechanisms.
Caption: Experimental workflow for studying and overcoming resistance to this compound.
Technical Support Center: WY-47766 Preclinical Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WY-47766 in preclinical models. The information is designed to address common challenges encountered during formulation, administration, and in vivo studies.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during the preclinical evaluation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound, as a small molecule inhibitor, may have low aqueous solubility. | 1. Vehicle Screening: Test a panel of biocompatible solvents and vehicles. Start with common options such as saline, PBS, DMSO, ethanol, and polyethylene glycol (PEG).2. Co-solvents: Use a co-solvent system. For example, a mixture of DMSO and PEG or ethanol and saline can improve solubility.3. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation buffer to enhance solubility.4. Formulation Aids: Consider using cyclodextrins or other solubilizing agents. |
| Precipitation of this compound in Formulation | The compound may be precipitating out of solution over time or upon dilution. | 1. Check Saturation: Ensure the concentration of this compound is below its saturation point in the chosen vehicle.2. Prepare Fresh: Formulations should be prepared fresh before each experiment.3. Gentle Heating and Sonication: Use gentle heating or sonication to aid dissolution, but monitor for compound degradation.4. Pre-warmed Vehicle: Use a pre-warmed vehicle for dissolution. |
| Inconsistent In Vivo Efficacy | Variability in drug exposure due to administration or formulation issues. | 1. Route of Administration: Re-evaluate the administration route. If oral gavage is used, consider intraperitoneal (IP) or intravenous (IV) injection for more direct systemic exposure.2. Dosing Volume and Frequency: Optimize the dosing volume and frequency to maintain therapeutic concentrations.3. Formulation Stability: Assess the stability of the formulation under storage and experimental conditions. |
| Vehicle-Related Toxicity in Animal Models | The chosen vehicle may be causing adverse effects in the preclinical models. | 1. Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the specific animal model and strain.2. Lower Vehicle Concentration: If using organic solvents like DMSO or ethanol, keep the final concentration as low as possible (typically <10% for in vivo studies).3. Alternative Vehicles: Explore alternative, less toxic vehicles. A comprehensive list of nonclinical vehicles can be found in the literature.[1][2][3] |
Frequently Asked Questions (FAQs)
Formulation
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Q1: What is a recommended starting vehicle for formulating this compound for in vivo studies? A1: For initial studies, a common starting point for a compound with potentially low aqueous solubility is a formulation containing a small percentage of an organic solvent in an aqueous base. For example, a vehicle consisting of 5-10% DMSO, 40% PEG300, and 50-55% saline or sterile water. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
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Q2: How can I assess the stability of my this compound formulation? A2: To assess stability, prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and visually inspect for precipitation. For a more quantitative analysis, use HPLC to measure the concentration of this compound remaining in solution.
Administration
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Q3: What are the recommended routes of administration for this compound in mice? A3: The choice of administration route depends on the experimental goals.
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Oral (PO): Suitable for assessing oral bioavailability and efficacy.
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Intraperitoneal (IP): Often used for systemic delivery when oral absorption is poor or unknown.
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Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies.
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Subcutaneous (SC): Can provide a slower release and more sustained exposure.
-
-
Q4: What are the typical dosing volumes for mice? A4: Dosing volumes should be minimized to avoid discomfort and potential adverse effects. The following are general guidelines:
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Oral (PO): 5-10 mL/kg
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Intraperitoneal (IP): 10 mL/kg
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Intravenous (IV): 5 mL/kg
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Subcutaneous (SC): 5-10 mL/kg
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Mechanism of Action
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Q5: What is the mechanism of action of this compound? A5: this compound is a proton pump inhibitor.[4][5] It has been suggested to act as a selective inhibitor of osteoclast vacuolar H(+)-ATPase.[4] This inhibition blocks the acidification of the resorption lacuna, which is essential for bone resorption by osteoclasts.
Experimental Protocols
Protocol 1: Small Scale Vehicle Screening for this compound
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Objective: To identify a suitable vehicle for solubilizing this compound for in vivo administration.
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Materials: this compound powder, a panel of vehicles (e.g., Saline, PBS, 5% DMSO in saline, 10% DMSO/40% PEG300/50% Saline, 10% Ethanol in saline), microcentrifuge tubes, vortex mixer, sonicator.
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Procedure:
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Weigh out a small, equal amount of this compound into several microcentrifuge tubes.
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Add a defined volume of each test vehicle to achieve the target concentration.
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Vortex each tube vigorously for 1-2 minutes.
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If not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.
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Visually inspect for complete dissolution.
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Let the solutions stand at room temperature for 1-2 hours and re-examine for any precipitation.
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Select the vehicle that provides the best solubility with the lowest concentration of organic solvents.
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Protocol 2: In Vivo Formulation Preparation
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Objective: To prepare a sterile formulation of this compound for in vivo administration.
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Materials: this compound, selected vehicle, sterile conical tubes, sterile filters (0.22 µm), sterile syringes and needles.
-
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and place it in a sterile conical tube.
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Add the chosen vehicle to the desired final volume.
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If using a co-solvent system, add the organic solvent (e.g., DMSO) first to dissolve the compound, then add the aqueous component.
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Vortex or sonicate until the compound is completely dissolved.
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Sterile filter the final formulation using a 0.22 µm syringe filter into a new sterile tube.
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Store appropriately (e.g., protected from light at 4°C) until administration. Prepare fresh for each experiment if stability is a concern.
-
Visualizations
Caption: Experimental workflow for preclinical delivery of this compound.
Caption: Decision tree for troubleshooting this compound formulation issues.
Caption: Hypothesized signaling pathway for this compound in osteoclasts.
References
- 1. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (OST-766) | 质子泵抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: WY-47766 Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental results involving WY-47766, a proton pump inhibitor targeting the vacuolar H+-ATPase (V-ATPase).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | 1. Inconsistent cell density or health. 2. Variation in compound preparation and storage. 3. Fluctuation in incubation times. 4. Inconsistent DMSO concentration across wells. 5. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density and use cells in their logarithmic growth phase. Regularly check cell viability. 2. Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid freeze-thaw cycles. 3. Standardize all incubation times precisely. Use a calibrated timer. 4. Maintain a final DMSO concentration of <0.1% in all wells, including controls. 5. Use low-passage cells and regularly perform cell line authentication. |
| Low Potency or No Effect Observed | 1. Incorrect compound concentration. 2. Inactive compound due to improper storage. 3. Insufficient incubation time for the compound to act. 4. Low expression of V-ATPase in the chosen cell line. 5. pH of the assay buffer is not optimal. | 1. Verify the dilution calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration range. 2. Use a fresh aliquot of this compound. 3. Optimize the incubation time; for irreversible inhibitors, a longer pre-incubation may be necessary. 4. Confirm V-ATPase expression in your cell model using Western blot or qPCR. 5. Ensure the assay buffer pH is stable and within the optimal range for V-ATPase activity. |
| Inconsistent Results in V-ATPase Activity Assay | 1. Substrate (ATP) degradation. 2. Instability of the purified enzyme. 3. Interference from other ATP-consuming enzymes. 4. Inaccurate measurement of phosphate release. | 1. Prepare fresh ATP solutions for each experiment. 2. Use freshly prepared or properly stored (e.g., flash-frozen) enzyme preparations. 3. Use specific inhibitors for other ATPases (e.g., ouabain for Na+/K+-ATPase) if using crude preparations. 4. Ensure the phosphate detection reagent is fresh and the standard curve is linear. |
| Variable Changes in Intracellular/Lysosomal pH | 1. Inconsistent dye loading or leakage. 2. Phototoxicity or dye bleaching. 3. Fluctuation in extracellular buffer pH. 4. Cells are not in a stable metabolic state. | 1. Optimize dye concentration and loading time. Ensure consistent washing steps. 2. Minimize exposure to excitation light. Use an anti-fade reagent if necessary. 3. Use a well-buffered medium (e.g., HEPES-buffered) and ensure it is equilibrated to the correct pH and temperature. 4. Allow cells to stabilize in the assay medium before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proton pump inhibitor that specifically targets the vacuolar H+-ATPase (V-ATPase). V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments like lysosomes and endosomes by pumping protons across their membranes. Inhibition of V-ATPase by this compound leads to an increase in the pH of these organelles, thereby affecting processes such as protein degradation, receptor recycling, and signaling pathways that are dependent on an acidic environment.
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q3: What are the appropriate controls for experiments with this compound?
A3: The following controls are essential:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: Use a well-characterized V-ATPase inhibitor, such as Bafilomycin A1 or Concanamycin A, to confirm that the assay is sensitive to V-ATPase inhibition.
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Untreated Control: Cells that are not exposed to any treatment to establish a baseline.
Q4: How can I confirm that this compound is inhibiting V-ATPase in my experimental system?
A4: You can confirm V-ATPase inhibition through several methods:
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V-ATPase Activity Assay: Measure the ATP hydrolysis activity of isolated V-ATPase in the presence and absence of this compound.
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Intracellular pH Measurement: Use pH-sensitive fluorescent dyes (e.g., LysoSensor or BCECF-AM) to measure changes in lysosomal or cytosolic pH upon treatment with this compound. An increase in organellar pH is indicative of V-ATPase inhibition.
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Western Blot Analysis of Downstream Effectors: V-ATPase activity is linked to signaling pathways like mTORC1. Inhibition of V-ATPase can lead to a decrease in the phosphorylation of mTORC1 substrates such as S6K and 4E-BP1.
Experimental Protocols
V-ATPase Activity Assay (Colorimetric)
This protocol measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
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Purified or enriched V-ATPase preparation
-
This compound
-
ATP solution (100 mM)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 50 mM KCl)
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Phosphate detection reagent (e.g., Malachite Green-based reagent)
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Phosphate standard solution (e.g., KH2PO4)
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96-well microplate
Procedure:
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Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate, add the V-ATPase preparation to each well.
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Add the this compound dilutions or vehicle control to the respective wells.
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Pre-incubate the plate at 37°C for 15-30 minutes.
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Initiate the reaction by adding ATP to each well to a final concentration of 1-5 mM.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding the phosphate detection reagent.
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Incubate at room temperature for 10-20 minutes to allow color development.
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Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
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Calculate the amount of phosphate released using the standard curve and determine the percent inhibition for each concentration of this compound.
Measurement of Lysosomal pH using a Fluorescent Dye
This protocol describes the use of a ratiometric fluorescent dye to measure changes in lysosomal pH.
Materials:
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Cells cultured on glass-bottom dishes or 96-well plates
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This compound
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LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH probe
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Live cell imaging buffer (e.g., HBSS with Ca2+ and Mg2+)
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Fluorescence microscope or plate reader with appropriate filter sets
Procedure:
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Seed cells and allow them to adhere overnight.
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Load the cells with the lysosomal pH probe according to the manufacturer's instructions (e.g., 1-5 µM for 30-60 minutes at 37°C).
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Wash the cells with the imaging buffer to remove excess dye.
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Acquire baseline fluorescence images or readings at the two emission wavelengths of the ratiometric dye.
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Add this compound at the desired concentration or the vehicle control to the cells.
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Incubate for the desired time period.
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Acquire fluorescence images or readings at different time points after treatment.
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Calculate the ratio of the fluorescence intensities at the two emission wavelengths.
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Calibrate the pH response of the dye using a calibration buffer set with known pH values in the presence of ionophores (e.g., nigericin and monensin).
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Convert the fluorescence ratios to pH values using the calibration curve.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a V-ATPase Activity Assay
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 100 | Data to be filled |
| 1000 | Data to be filled |
| 10000 | Data to be filled |
| IC50 (nM) | Calculated Value |
Table 2: Comparison of IC50 Values for V-ATPase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | V-ATPase | To be determined | Specify cell line/condition |
| Bafilomycin A1 | V-ATPase | ~1-10 | Various cell lines |
| Concanamycin A | V-ATPase | ~5-20 | Various cell lines |
Mandatory Visualizations
Caption: Signaling pathway of V-ATPase and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Validation & Comparative
A Comparative Guide to V-ATPase Inhibition: WY-47766 Versus Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds known to inhibit the Vacuolar-type H+-ATPase (V-ATPase): the well-characterized macrolide antibiotic, bafilomycin A1, and the lesser-known synthetic compound, WY-47766. While extensive experimental data is available for bafilomycin A1, information regarding the specific inhibitory performance of this compound is limited in publicly accessible literature. This guide synthesizes the available information to offer a comparative overview and directs researchers to relevant areas for further investigation.
Introduction to V-ATPase and Its Inhibition
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles.[1] In specialized cells like osteoclasts, V-ATPases are also found on the plasma membrane and play a crucial role in processes such as bone resorption by acidifying the extracellular space.[2] The inhibition of V-ATPase is a key area of research for potential therapeutic interventions in a range of diseases, including cancer, osteoporosis, and viral infections.[3]
Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, widely used as a research tool to study the physiological roles of this enzyme.[4] It belongs to the plecomacrolide family of antibiotics.[5]
This compound , also identified as OST-766 , is a synthetic compound classified as a proton pump inhibitor.[6] It has been associated with the selective inhibition of osteoclast V-ATPase and investigated for its potential in treating postmenopausal osteoporosis.[6][7]
Comparative Data
The following tables summarize the available quantitative and qualitative data for this compound and bafilomycin A1. A significant disparity in the volume of accessible data is evident.
Table 1: Chemical and Physical Properties
| Property | This compound | Bafilomycin A1 |
| Synonyms | OST-766 | BafA1 |
| CAS Number | 134217-27-9 | 88899-55-2 |
| Molecular Formula | C₁₄H₁₃N₃O₂S | C₃₅H₅₈O₉ |
| Molecular Weight | 287.34 g/mol | 622.8 g/mol |
| Chemical Class | Imidazo[4,5-c]pyridine derivative | Macrolide antibiotic |
| Source | Synthetic | Streptomyces griseus |
Table 2: V-ATPase Inhibition Profile
| Parameter | This compound | Bafilomycin A1 |
| Target | Proton Pump (V-ATPase implied)[6] | Vacuolar H+-ATPase (V-ATPase)[4] |
| Mechanism of Action | Implied to be a selective inhibitor of osteoclast V-ATPase[7] | Binds to the V₀ subunit of V-ATPase, blocking proton translocation.[8] |
| Potency (IC₅₀) | Data not publicly available | 4-400 nM (cell-free systems); 0.1-10 nM (in cultured cells)[6] |
| Selectivity | Potentially selective for osteoclast V-ATPase[7] | Highly selective for V-ATPase over other ATPases (e.g., F- and P-type)[4] |
| Key Applications | Research on postmenopausal osteoporosis[6] | Tool for studying autophagy, lysosomal function, and endocytosis; potential anticancer and antiviral agent[8] |
Mechanism of Action
Bafilomycin A1 exerts its inhibitory effect by directly binding to the V₀ integral membrane domain of the V-ATPase. This interaction blocks the proton channel, thereby preventing the translocation of H+ ions across the membrane, which in turn inhibits the acidification of intracellular organelles.
While the precise mechanism of This compound is not detailed in available literature, its classification as a proton pump inhibitor and its link to osteoclast V-ATPase suggest that it likely interferes with the proton translocation activity of the enzyme in these specialized cells. The review by Farina and Gagliardi (2002) on selective osteoclast V-ATPase inhibitors suggests that compounds like this compound were being investigated as alternatives to bafilomycin A1, potentially with improved selectivity for the osteoclast-specific isoforms of V-ATPase subunits.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of V-ATPase inhibition and a typical experimental workflow for assessing inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the osteoclast V-ATPase by small interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective inhibition of osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WY-47766 and Bisphosphonates for Bone Health Researchers
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of therapies targeting bone resorption, bisphosphonates have long been a cornerstone. However, the exploration of novel mechanisms of action continues to be a critical area of research. This guide provides a comparative overview of WY-47766, a proton pump inhibitor, and the widely used bisphosphonate, alendronate, for professionals engaged in the study and development of treatments for bone disorders. While direct comparative clinical data is not available, this guide will delve into their distinct mechanisms of action and the existing, albeit sometimes conflicting, experimental evidence regarding their effects on bone metabolism.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and alendronate lies in their molecular targets and mechanisms for inhibiting osteoclast activity, the primary cells responsible for bone resorption.
This compound and Proton Pump Inhibition:
This compound belongs to the class of proton pump inhibitors (PPIs). While primarily known for reducing gastric acid secretion, some in vitro and animal studies suggest a potential role in bone metabolism. The proposed mechanism centers on the inhibition of the osteoclast vacuolar H+-ATPase (V-ATPase).[1][2][3] This enzyme is crucial for pumping protons into the resorption lacuna, creating the acidic microenvironment necessary for the dissolution of bone mineral and the activity of bone-degrading enzymes.[4][5] By inhibiting this proton pump, this compound could theoretically reduce the bone-resorbing capacity of osteoclasts.[4]
Alendronate and the Mevalonate Pathway:
Alendronate, a nitrogen-containing bisphosphonate, acts through a well-established mechanism. It is taken up by osteoclasts and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6][7][8][9] This inhibition disrupts the prenylation of small GTPases, which are essential for the proper function and survival of osteoclasts.[4][9] The ultimate result is a decrease in osteoclast activity and an increase in osteoclast apoptosis, leading to a potent reduction in bone resorption.[1][6]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. A Proton Pump Inhibitor’s Effect on Bone Metabolism Mediated by Osteoclast Action in Old Age: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 inhibits bone resorption and tooth eruption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of osteoclast proton transport by bafilomycin A1 abolishes bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of proton pump-inhibiting drugs on mineral metabolism - International Menopause Society [imsociety.org]
- 9. Concanamycin B, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of WY-47766 for Osteoclast V-ATPase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of WY-47766's selectivity for osteoclast V-ATPase, alongside alternative inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to offer a comprehensive resource for evaluating V-ATPase inhibitors in the context of bone resorption.
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a critical role in the acidification of the resorption lacuna by osteoclasts, a fundamental step in bone degradation. The unique isoforms of V-ATPase subunits expressed in osteoclasts present an attractive target for the development of selective inhibitors to treat bone diseases like osteoporosis. This guide focuses on the validation of this compound (also known as OST-766), a proton pump inhibitor, and its selectivity for the osteoclast V-ATPase compared to other well-characterized inhibitors.
Comparative Analysis of V-ATPase Inhibitors
The development of selective V-ATPase inhibitors is crucial to minimize off-target effects, as V-ATPases are ubiquitous and perform essential housekeeping functions in various tissues. An ideal inhibitor would demonstrate high potency against the osteoclast-specific V-ATPase while exhibiting significantly lower activity against isoforms found in other cell types, such as those in the kidney or lysosomes of ubiquitous cells.
Table 1: Comparative Inhibitory Activity (IC50) of V-ATPase Inhibitors
| Compound | Osteoclast V-ATPase (IC50, nM) | Other V-ATPase Isoforms (IC50, nM) | Selectivity Ratio (Other Isoforms / Osteoclast) | Reference |
| This compound (OST-766) | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Bafilomycin A1 | ~1-10 | ~1-10 (non-selective) | ~1 | [1][2] |
| SB-242784 | 26.3 (hen osteoclast membranes) | >10,000 (kidney, liver, spleen, stomach) | >380 | [3] |
| FR167356 | ~50 (osteoclast) | ~350 (lysosomal) | ~7 | [4] |
| Saliphenylhalamide | Potent inhibitor of osteoclast function | Data on isoform selectivity needed | Data not publicly available | [5] |
Note: The IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (species, cell type) and the specific assay used.
Experimental Protocols for Validating Selectivity
To rigorously assess the selectivity of a V-ATPase inhibitor like this compound, a series of well-defined experimental protocols are necessary. These assays aim to determine the compound's inhibitory potency against V-ATPase from osteoclasts and compare it to its effects on V-ATPases from other tissues.
V-ATPase Activity Assay Using Isolated Membrane Vesicles
This biochemical assay directly measures the proton-pumping activity of V-ATPase in membrane fractions isolated from different cell types.
Objective: To determine the IC50 of the inhibitor against V-ATPase from osteoclasts versus other cell types (e.g., kidney, liver).
Methodology:
-
Isolation of Membrane Vesicles:
-
Osteoclasts: Mature osteoclasts are generated in vitro from bone marrow macrophages or RAW 264.7 cells by stimulation with M-CSF and RANKL. The ruffled border membrane vesicles, rich in V-ATPase, are isolated through differential centrifugation and sucrose gradient ultracentrifugation.
-
Other Tissues (e.g., Kidney, Liver): Microsomal membrane fractions are prepared from homogenized tissues using standard differential centrifugation techniques.
-
-
Proton Pumping Assay:
-
The proton transport activity is measured using a pH-sensitive fluorescent probe, such as acridine orange or BCECF.
-
Membrane vesicles are incubated with the fluorescent dye in a suitable buffer.
-
ATP is added to initiate proton pumping by V-ATPase, leading to a change in fluorescence (quenching for acridine orange, a shift in excitation/emission for BCECF) as the intravesicular pH decreases.
-
The initial rate of fluorescence change is measured in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
A potent and non-selective inhibitor like Bafilomycin A1 is typically used as a positive control.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of V-ATPase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Bone Resorption Assay
This cell-based functional assay evaluates the ability of an inhibitor to block the bone-resorbing activity of mature osteoclasts.
Objective: To assess the functional consequence of V-ATPase inhibition on osteoclast activity.
Methodology:
-
Osteoclast Culture:
-
Mature osteoclasts are cultured on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
-
Inhibitor Treatment:
-
The osteoclast cultures are treated with a range of concentrations of the test inhibitor for a defined period (e.g., 24-48 hours).
-
-
Quantification of Bone Resorption:
-
Pit Area Analysis: The cells are removed from the substrate, and the resorption pits are visualized by staining (e.g., with toluidine blue) or using microscopy techniques (e.g., scanning electron microscopy, confocal microscopy). The total area of resorption pits is quantified using image analysis software.
-
Release of Bone Matrix Components: The amount of collagen fragments (e.g., C-terminal telopeptide of type I collagen, CTX-I) or calcium released into the culture medium is measured using specific immunoassays or colorimetric assays.
-
-
Data Analysis:
-
The percentage of inhibition of bone resorption is calculated for each inhibitor concentration.
-
The IC50 value for the inhibition of bone resorption is determined.
-
Signaling Pathways and Experimental Workflow
Understanding the cellular context of V-ATPase function is crucial for interpreting the effects of its inhibitors.
Caption: Osteoclast differentiation and function pathway.
The diagram above illustrates the signaling cascade initiated by RANKL binding to its receptor RANK, leading to the expression of V-ATPase subunits and their assembly and trafficking to the ruffled border. This localization is critical for proton secretion and subsequent bone resorption.
Caption: Experimental workflow for V-ATPase inhibitor validation.
This workflow outlines the key steps in validating the selectivity of a V-ATPase inhibitor, from initial biochemical assays on isolated membrane vesicles to functional cellular assays that assess the impact on bone resorption. The culmination of these experiments allows for the determination of the inhibitor's selectivity profile.
References
- 1. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scispace.com [scispace.com]
- 4. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of wear particle-induced osteolysis by a novel V-ATPase inhibitor saliphenylhalamide through inhibition of osteoclast bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Efficacy of Proton Pump Inhibitors: Benchmarking Novel Compounds like WY-47766
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative evaluation of proton pump inhibitors (PPIs), a cornerstone in the management of acid-related gastrointestinal disorders. While direct comparative data for the research compound WY-47766 is not extensively available in public literature, this document outlines the established methodologies and benchmarks used to assess the efficacy of new chemical entities in this class. By understanding the performance of current gold-standard PPIs such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, researchers can effectively position novel inhibitors like this compound within the therapeutic landscape.
Understanding the Landscape: Proton Pump Inhibitors
Proton pump inhibitors exert their therapeutic effect by irreversibly blocking the H+/K+-ATPase (the proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2] This mechanism provides potent and sustained suppression of both basal and stimulated acid production. While all PPIs share this fundamental mechanism, variations in their pharmacokinetic and pharmacodynamic profiles can lead to differences in clinical efficacy and safety.
Comparative Efficacy of Established Proton Pump Inhibitors
Head-to-head clinical trials and preclinical studies provide valuable insights into the comparative efficacy of different PPIs. Key metrics for comparison include the healing rates of erosive esophagitis, symptom relief in gastroesophageal reflux disease (GERD), and the inhibition of gastric acid secretion.
Below are tables summarizing typical comparative data for well-established PPIs. These tables serve as a reference for the expected performance of a new PPI candidate.
Table 1: Comparative Healing Rates of Erosive Esophagitis (8-week treatment)
| Proton Pump Inhibitor | Dosage | Healing Rate (%) |
| Omeprazole | 20 mg once daily | 81.0 - 84.2[3] |
| Esomeprazole | 40 mg once daily | 93.7[3] |
| Lansoprazole | 30 mg once daily | 90.7 |
| Pantoprazole | 40 mg once daily | 93.5 |
| Rabeprazole | 20 mg once daily | 94.6 |
Table 2: In Vitro Inhibition of H+/K+-ATPase
| Compound | IC50 (µM) |
| Omeprazole | 26 (in goat gastric mucosal homogenate)[4] |
| Lansoprazole | Data varies by assay conditions |
| Pantoprazole | Data varies by assay conditions |
| TAK-438 (Vonoprazan) | 0.01 (Ki at pH 7.0)[5] |
Experimental Protocols for Efficacy Evaluation
Standardized and validated experimental models are crucial for generating reliable and comparable data on the efficacy of novel PPIs.
In Vivo Model: Pylorus-Ligated Rat Model for Gastric Acid Secretion
This widely used model assesses the ability of a compound to inhibit gastric acid secretion in vivo.
Principle: Ligation of the pyloric sphincter of the stomach in a fasted rat leads to the accumulation of gastric secretions. The volume and acidity of the collected gastric juice are measured after a set period, allowing for the evaluation of the antisecretory effect of a test compound administered prior to ligation.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or a reference PPI (e.g., omeprazole) is administered orally or intraperitoneally at a predetermined dose. A vehicle control group receives the same volume of the vehicle.
-
Surgical Procedure: After a set time (e.g., 30 minutes) to allow for drug absorption, the rats are anesthetized. A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, ensuring that the blood supply is not occluded. The abdominal wall is then closed.
-
Gastric Juice Collection: After a period of 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis:
-
The volume of the gastric juice is measured.
-
The pH of the gastric juice is determined using a pH meter.
-
The total acidity is determined by titration with 0.01 N NaOH using phenolphthalein as an indicator.
-
The percentage inhibition of acid secretion is calculated relative to the vehicle control group.
-
In Vitro Model: H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory activity of a compound on the target enzyme.
Principle: The H+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a test compound is assessed by its ability to reduce this enzymatic activity.
Detailed Methodology:
-
Enzyme Preparation: Gastric H+/K+-ATPase is typically prepared from the microsomal fraction of hog or rabbit gastric mucosa.
-
Assay Reaction:
-
The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared H+/K+-ATPase enzyme.
-
The test compound (e.g., this compound) or a reference inhibitor (e.g., omeprazole) is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Termination and Phosphate Determination: The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid). The amount of inorganic phosphate released is quantified colorimetrically using a reagent such as ammonium molybdate.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[4]
Visualizing the Mechanism and Workflow
To further elucidate the context of PPI evaluation, the following diagrams illustrate the general signaling pathway of proton pump inhibition and a typical experimental workflow.
Caption: General signaling pathway of proton pump inhibition.
Caption: Experimental workflow for evaluating PPI efficacy.
Conclusion
The development of novel proton pump inhibitors like this compound requires a rigorous comparative evaluation against established therapeutic agents. While direct clinical data on this compound is not yet widely disseminated, the experimental protocols and benchmark data presented in this guide provide a robust framework for its preclinical assessment. By employing standardized in vivo and in vitro models, researchers can generate the necessary data to understand the potential efficacy and positioning of new chemical entities in the field of gastric acid suppression.
References
- 1. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 2. Effective and safe proton pump inhibitor therapy in acid-related diseases – A position paper addressing benefits and potential harms of acid suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WY-47766 and SB-242784: A Guide for Researchers
This guide provides a detailed, objective comparison of the pharmacological agents WY-47766 and SB-242784 for researchers, scientists, and drug development professionals. The comparison focuses on their respective mechanisms of action, target pathways, and available experimental data.
Overview and Mechanism of Action
This compound and SB-242784 are both inhibitors of proton pumps, but they target different isoforms with distinct physiological outcomes.
SB-242784 is a selective inhibitor of the osteoclastic vacuolar H+-ATPase (V-ATPase) .[5][6] This enzyme is crucial for the function of osteoclasts, the cells responsible for bone resorption. By inhibiting the V-ATPase, SB-242784 prevents the acidification of the resorption lacuna, a space between the osteoclast and the bone surface, which is essential for dissolving bone mineral and the activity of degradative enzymes.[5][6]
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and SB-242784 is challenging due to the limited availability of public data.
| Compound | Target | IC50 / Ki | Available Data |
| This compound | H+/K+ ATPase (Proton Pump) | Not Publicly Available | Identified as a proton pump inhibitor. |
| SB-242784 | Osteoclastic V-H+-ATPase | Not Publicly Available | Demonstrated in vivo efficacy in inhibiting arterial calcification and bone resorption in rats at doses of 10 mg/kg/day and 40 mg/kg/day.[5] |
Signaling Pathways
The distinct targets of this compound and SB-242784 mean they influence different signaling pathways.
This compound and the Gastric Acid Secretion Pathway
As a proton pump inhibitor, this compound acts on the final step of the gastric acid secretion pathway in parietal cells. This pathway is regulated by multiple signaling inputs, including histamine, acetylcholine, and gastrin.
Caption: Gastric acid secretion pathway and the inhibitory action of this compound.
SB-242784 and the Osteoclast Bone Resorption Pathway
SB-242784 targets the V-ATPase in osteoclasts, which is essential for bone resorption. The function of osteoclasts is regulated by complex signaling pathways, including RANKL and M-CSF signaling, which control their differentiation and activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of acid suppression in the hospital setting: focus on proton pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 242784, a selective inhibitor of the osteoclastic V-H+ATPase, inhibits arterial calcification in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vacuolar H+-ATPase (V-ATPase) Inhibitor Selectivity
A Guide for Researchers in Drug Discovery and Development
Introduction
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments, playing a critical role in processes such as protein trafficking, degradation, and receptor-mediated endocytosis. Their involvement in various pathological conditions, including cancer and osteoporosis, has made them attractive targets for therapeutic intervention. WY-47766 has been identified as an inhibitor of V-ATPase. A crucial aspect of drug development is understanding the selectivity of a compound for its intended target over other related proteins. This guide provides a comparative overview of the cross-reactivity of V-ATPase inhibitors with other major ATPases, namely Na+/K+-ATPase and Ca2+-ATPase.
Due to the limited availability of public data on the specific cross-reactivity of this compound, this guide utilizes data from well-characterized and highly selective V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, as representative examples. This information serves as a valuable benchmark for researchers evaluating the selectivity profile of novel V-ATPase inhibitors.
Cross-Reactivity Data of V-ATPase Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of Bafilomycin A1 and Concanamycin A against different classes of ATPases. Lower IC50 values indicate higher potency.
| Inhibitor | V-ATPase | P-type ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase) | F-type ATPases (e.g., mitochondrial ATP synthase) |
| Bafilomycin A1 | Nanomolar (nM) range[1][2] | Micromolar (µM) range[2] | Insensitive[2][3] |
| Concanamycin A | 9.2 nM (yeast V-type) | > 20,000 nM (porcine P-type Na+/K+-ATPase) | > 20,000 nM |
Key Observations:
-
Both Bafilomycin A1 and Concanamycin A demonstrate exceptional selectivity for V-ATPase, with inhibitory concentrations in the nanomolar range.[1][2]
-
The potency of these inhibitors against other major ATPases, such as the P-type Na+/K+-ATPase and Ca2+-ATPase, is significantly lower, typically in the micromolar range or higher.[2] This represents a selectivity of over 2000-fold for Concanamycin A.
-
F-type ATPases, which are crucial for cellular energy production, are largely unaffected by these V-ATPase inhibitors.[2][3]
This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Experimental Workflow for ATPase Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against various ATPases.
Detailed Experimental Protocols
Accurate determination of ATPase activity is fundamental to cross-reactivity studies. The following are generalized protocols for measuring the activity of V-ATPase, Na+/K+-ATPase, and Ca2+-ATPase.
Vacuolar H+-ATPase (V-ATPase) Activity Assay
This protocol is based on measuring the ATP-dependent proton transport into isolated vesicles, which can be monitored by the quenching of a pH-sensitive fluorescent probe.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Test compound (e.g., this compound) at various concentrations
-
Fluorescent pH probe (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)
-
Fluorometer
Procedure:
-
Resuspend the membrane vesicles in the assay buffer.
-
Add the fluorescent probe ACMA to the vesicle suspension.
-
Pre-incubate the vesicle suspension with varying concentrations of the test compound for a specified time.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in fluorescence (quenching) over time using a fluorometer. The rate of quenching is proportional to the rate of proton pumping.
-
Calculate the initial rate of fluorescence quenching for each concentration of the test compound.
-
Plot the initial rates against the inhibitor concentrations to determine the IC50 value.
Na+/K+-ATPase Activity Assay
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase. The specific activity is determined by comparing the total ATPase activity with the activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
Materials:
-
Isolated membrane fraction rich in Na+/K+-ATPase
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution
-
Test compound at various concentrations
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Spectrophotometer
Procedure:
-
Pre-incubate the membrane fraction in the assay buffer with and without a saturating concentration of ouabain, and with varying concentrations of the test compound.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Measure the amount of inorganic phosphate in the supernatant using a colorimetric method (e.g., Malachite Green assay) by reading the absorbance at the appropriate wavelength.
-
The Na+/K+-ATPase activity is calculated as the difference between the phosphate released in the absence and presence of ouabain.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of Na+/K+-ATPase activity against the compound concentration.
Ca2+-ATPase Activity Assay
Similar to the Na+/K+-ATPase assay, this method quantifies the inorganic phosphate released from ATP hydrolysis by Ca2+-ATPase.
Materials:
-
Isolated membrane fraction containing Ca2+-ATPase (e.g., sarcoplasmic reticulum)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to set the free Ca2+ concentration)
-
ATP solution
-
Test compound at various concentrations
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Spectrophotometer
Procedure:
-
Pre-incubate the membrane fraction in the assay buffer with varying concentrations of the test compound.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specific time.
-
Stop the reaction and precipitate the protein.
-
Measure the inorganic phosphate in the supernatant using a colorimetric assay.
-
The Ca2+-ATPase activity is determined from the amount of phosphate released.
-
Calculate the IC50 value by plotting the percentage of inhibition of Ca2+-ATPase activity against the test compound concentration.
The data presented for established V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, highlight the feasibility of achieving high selectivity for this enzyme class. For a novel V-ATPase inhibitor like this compound, conducting comprehensive cross-reactivity studies against other major ATPases is a critical step in its preclinical development. The experimental protocols outlined in this guide provide a framework for researchers to perform these essential evaluations, thereby enabling a thorough assessment of the inhibitor's selectivity profile and its potential as a therapeutic agent.
References
Validating the Anti-Resorptive Activity of WY-47766 in Ex Vivo Models: A Comparative Guide
This guide provides a comparative analysis of WY-47766, a proton pump inhibitor with anti-resorptive properties, against established alternative therapies. The document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Anti-Resorptive Agents
The anti-resorptive activity of this compound is primarily attributed to its inhibition of vacuolar H+-ATPase (V-ATPase) in osteoclasts. This enzyme is crucial for acidifying the resorption lacuna, a necessary step for the dissolution of bone mineral. By inhibiting this proton pump, this compound effectively reduces the bone-resorbing capacity of osteoclasts.
For a comprehensive evaluation, this compound is compared with two widely used anti-resorptive agents with distinct mechanisms of action: Alendronate, a bisphosphonate, and Denosumab, a monoclonal antibody targeting RANKL.
Table 1: Comparison of Anti-Resorptive Agents
| Feature | This compound | Alendronate | Denosumab |
| Drug Class | Proton Pump Inhibitor (V-ATPase Inhibitor) | Bisphosphonate | Monoclonal Antibody (RANKL Inhibitor) |
| Primary Target | Vacuolar H+-ATPase (V-ATPase) in osteoclasts | Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway | Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) |
| Mechanism of Action | Inhibits the proton pump responsible for acidifying the resorption pit, thereby preventing the dissolution of bone mineral.[1] | Induces osteoclast apoptosis by inhibiting the mevalonate pathway, which is essential for osteoclast survival and function.[2][3][4][5] | Prevents the binding of RANKL to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation, activation, and survival.[6] |
| Reported In Vitro Efficacy (Bone Resorption Inhibition) | Activity confirmed, but specific IC50 in ex vivo bone models is not readily available in the cited literature. | IC50 values for inhibition of bone resorption in vitro have been reported in the range of 10⁻⁶ M.[4] | Effectively inhibits osteoclast differentiation and bone resorption in vitro.[1][7] |
| Ex Vivo Model Suitability | Well-suited for evaluation in models like calvarial explants where direct effects on osteoclast function can be measured. | Can be evaluated in ex vivo models to assess its direct effects on osteoclasts within the bone matrix. | Its effect on osteoclastogenesis makes it suitable for ex vivo models where precursor cells are present. |
Experimental Protocols
To validate the anti-resorptive activity of this compound and compare it with other agents, a standardized ex vivo bone explant culture model using neonatal mouse calvaria is recommended.
Protocol 1: Neonatal Mouse Calvaria Explant Culture for Bone Resorption Assay
This protocol is adapted from established methods for ex vivo bone organ cultures.[8][9]
1. Materials and Reagents:
-
Neonatal mice (5-7 days old)
-
Dissection tools (sterile scissors, forceps)
-
Culture medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Test compounds: this compound, Alendronate, Denosumab (at various concentrations)
-
Vehicle control (e.g., DMSO)
-
Bone resorption stimulating agent (e.g., Parathyroid Hormone (PTH) at 10⁻⁸ M)
-
48-well culture plates
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Euthanize neonatal mice according to approved animal welfare protocols.
-
Under sterile conditions, dissect the calvaria (frontal and parietal bones).
-
Carefully remove any adherent soft tissue.
-
Bisect the calvaria along the sagittal suture.
-
Place one half of each calvaria into a well of a 48-well plate containing culture medium.
-
Pre-incubate the explants for 24 hours to equilibrate.
-
Replace the medium with fresh medium containing the test compounds (this compound, Alendronate, or Denosumab) at desired concentrations, the vehicle control, and the bone resorption stimulating agent (e.g., PTH).
-
Culture the explants for a period of 5-7 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.
-
At the end of the culture period, collect the conditioned media for analysis of bone resorption markers and fix the calvarial explants for analysis of resorption pits.
3. Endpoint Analysis:
-
Biochemical Markers of Bone Resorption: Measure the concentration of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX-I) or Deoxypyridinoline (DPD), in the collected culture media using ELISA kits.
-
Histomorphometric Analysis of Resorption Pits (Pit Assay):
-
Fix the calvarial explants in 4% paraformaldehyde.
-
Remove the cells from the bone surface by gentle sonication or treatment with a cell lysis buffer.
-
Stain the bone explants with Toluidine Blue to visualize the resorption pits.
-
Quantify the number and area of resorption pits using image analysis software. The resorbed area is an indicator of osteoclast activity.
-
Visualizations
Signaling Pathway of V-ATPase Inhibition in Osteoclasts
The following diagram illustrates the central role of the V-ATPase in osteoclast-mediated bone resorption and the impact of its inhibition by this compound.
Caption: V-ATPase inhibition by this compound blocks acidification of the resorption lacuna.
Experimental Workflow for Ex Vivo Validation
The following diagram outlines the key steps in the experimental workflow for validating the anti-resorptive activity of this compound using the neonatal mouse calvaria explant model.
References
- 1. In Vitro Study of the Effects of Denosumab on Giant Cell Tumor of Bone: Comparison with Zoledronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alendronate treatment on the osteoclastogenic potential of bone marrow cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors [mdpi.com]
- 5. Effects of Alendronate and Dexamethasone on Osteoclast Gene Expression and Bone Resorption in Mouse Marrow Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoclast Recycling and the Rebound Phenomenon Following Denosumab Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. por.hu [por.hu]
- 8. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture system for longitudinal monitoring of bone dynamics ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: WY-47766 and Selective Estrogen Receptor Modulators (SERMs)
Introduction
In the landscape of pharmacological research, precise classification of compounds is paramount to understanding their therapeutic potential and ensuring their appropriate application. This guide addresses the distinct pharmacological profiles of WY-47766 and Selective Estrogen Receptor Modulators (SERMs). Initial inquiries into a direct comparison reveal a fundamental difference in their primary mechanisms of action. This compound is identified in scientific literature as a proton pump inhibitor, while SERMs are a class of compounds that interact with estrogen receptors. Therefore, a direct comparison of their performance as estrogen receptor modulators is not scientifically feasible.
This guide will first elucidate the mechanism of this compound and then provide a comprehensive comparative analysis of prominent SERMs, which appears to be the underlying interest for researchers in this field. This approach aims to clarify the distinct nature of these compounds and to provide a valuable resource for professionals in drug development and related scientific disciplines.
Section 1: this compound - A Proton Pump Inhibitor
This compound, also known as OST-766, functions as a proton pump inhibitor[1]. Its primary mechanism of action involves the irreversible inhibition of the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) pump, also known as the proton pump, located in the gastric parietal cells. This inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction of stomach acid.
While some studies have explored the broader physiological effects of long-term proton pump inhibitor (PPI) use, including potential alterations in endocrine hormones and associations with cancer risk, these are generally considered secondary or indirect effects and do not classify PPIs as direct modulators of the estrogen receptor[2][3][4]. There is currently no scientific evidence to suggest that this compound functions as a SERM.
Section 2: Selective Estrogen Receptor Modulators (SERMs) - A Comparative Analysis
SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity[5][6][7]. This dual activity allows SERMs to elicit estrogenic effects in some tissues, such as bone, while blocking estrogenic effects in other tissues, like the breast[5][6]. This tissue specificity is a key feature that distinguishes SERMs from pure estrogen agonists or antagonists.
The differential activity of SERMs is attributed to several factors, including the specific conformation they induce in the estrogen receptor upon binding, the ratio of ERα to ERβ isoforms in different tissues, and the recruitment of tissue-specific co-activator and co-repressor proteins to the ER-ligand complex[5][6].
Below is a comparative overview of some well-characterized SERMs.
Data Presentation: Comparative Profile of Prominent SERMs
| Compound | Primary Clinical Use | Effect on Breast Tissue | Effect on Uterine Tissue | Effect on Bone Tissue | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) |
| Tamoxifen | Breast cancer treatment and prevention[8][9] | Antagonist[8] | Partial Agonist[8] | Agonist[8] | ~2.5 |
| Raloxifene | Osteoporosis prevention and treatment, breast cancer prevention[8][9] | Antagonist[8] | Antagonist[8] | Agonist[8] | ~1.0 |
| Bazedoxifene | Osteoporosis prevention[8][10] | Antagonist | Antagonist | Agonist | Data not readily available in a comparable format |
| Ospemifene | Treatment of dyspareunia (painful intercourse) due to menopause[8][10] | Antagonist (in vitro) | Agonist | Agonist | Data not readily available in a comparable format |
Note: Relative Binding Affinity (RBA) values can vary depending on the specific assay conditions. The value for Tamoxifen is for its active metabolite, 4-hydroxytamoxifen.
Signaling Pathway of SERMs
The following diagram illustrates the generalized signaling pathway of SERMs, highlighting their differential recruitment of co-regulators in different target tissues.
Caption: Generalized signaling pathway of Selective Estrogen Receptor Modulators (SERMs).
Section 3: Experimental Protocols for SERM Evaluation
The characterization of SERMs involves a battery of in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue-specific effects. Below are outlines of key experimental protocols.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the affinity of a test compound for the estrogen receptor relative to estradiol.
Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor (ERα or ERβ).
Materials:
-
Purified recombinant human ERα or ERβ.
-
Radiolabeled estradiol ([³H]17β-estradiol).
-
Test compound (e.g., a potential SERM).
-
Unlabeled estradiol (for standard curve).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation vials and scintillation fluid.
-
Multi-channel pipette and filter plates.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and unlabeled estradiol.
-
Incubation: In a multi-well plate, incubate a fixed concentration of ER and [³H]17β-estradiol with varying concentrations of the test compound or unlabeled estradiol.
-
Separation: Separate the receptor-bound from free radioligand. This is often achieved by filtration through glass fiber filters that retain the larger receptor-ligand complex.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]17β-estradiol against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol) is determined. The RBA is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of an estrogen-dependent human breast cancer cell line.
Objective: To determine if a test compound stimulates or inhibits the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Hormone-depleted medium (using charcoal-stripped FBS).
-
Test compound, estradiol (positive control), and an anti-estrogen like Fulvestrant (negative control).
-
Cell proliferation detection reagent (e.g., MTS or WST-1).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with hormone-depleted medium and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with serial dilutions of the test compound, alone (to test for agonist activity) or in the presence of a fixed concentration of estradiol (to test for antagonist activity).
-
Incubation: Incubate the plates for 4-6 days.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for a few hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance (proportional to cell number) against the concentration of the test compound. This will reveal whether the compound acts as an agonist (stimulates proliferation) or an antagonist (inhibits estradiol-induced proliferation).
Experimental Workflow for SERM Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a potential SERM.
Caption: Preclinical experimental workflow for the characterization of a SERM candidate.
Conclusion
This guide clarifies that this compound is a proton pump inhibitor and not a selective estrogen receptor modulator, making a direct performance comparison with SERMs inappropriate. Instead, a detailed comparative analysis of established SERMs, including their mechanisms of action, tissue-specific effects, and relevant experimental protocols, has been provided. For researchers and drug development professionals, understanding these fundamental distinctions and having access to robust comparative data and methodologies is crucial for advancing therapeutic innovation in a targeted and effective manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of long-term proton pump inhibitor use on sexual hormones and sexual and reproductive health in female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between Proton Pump Inhibitor Use and the Risk of Female Cancers: A Nested Case-Control Study of 23 Million Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPIs Linked to Worse Breast Cancer Outcomes | Conexiant [conexiant.com]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Selective estrogen receptor modulators (SERMs): a review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking WY-47766 against current osteoporosis treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading pharmacological treatments for osteoporosis. The information is intended to support research and development efforts by offering a clear overview of current therapeutic mechanisms, efficacy, and the experimental protocols used to evaluate them.
Overview of Major Osteoporosis Drug Classes
Osteoporosis therapies are broadly categorized as either antiresorptive, anabolic, or having a dual mechanism of action. Antiresorptive agents primarily inhibit the activity of osteoclasts, the cells responsible for bone breakdown. Anabolic agents, on the other hand, stimulate osteoblasts, the cells responsible for new bone formation.
This guide will focus on the following key drug classes:
-
Bisphosphonates: Alendronate, Risedronate, Ibandronate, Zoledronic Acid
-
RANKL Inhibitors: Denosumab
-
Parathyroid Hormone (PTH) Analogs: Teriparatide, Abaloparatide
-
Sclerostin Inhibitors: Romosozumab
-
Selective Estrogen Receptor Modulators (SERMs): Raloxifene
Comparative Efficacy of Osteoporosis Treatments
The following tables summarize the comparative efficacy of various osteoporosis treatments based on data from network meta-analyses of randomized controlled trials. Efficacy is primarily assessed by the percentage change in bone mineral density (BMD) and the reduction in fracture risk.
Table 1: Percentage Change in Lumbar Spine Bone Mineral Density (BMD) at One Year
| Drug Class | Drug | Percentage Change in Lumbar Spine BMD vs. Placebo (95% Credible Interval) |
| Sclerostin Inhibitor | Romosozumab | 13.0% (vs. placebo)[1] |
| PTH Analog | Abaloparatide | Showed the best performance in improving lumbar spine BMD[2] |
| PTH Analog | Teriparatide | Ranked as one of the best treatments for improving lumbar spine BMD[3][4] |
| RANKL Inhibitor | Denosumab | Superior to alendronate in increasing BMD[5] |
| Bisphosphonates | Zoledronic Acid | Significant efficacy compared to placebo[2] |
| Alendronate | Significant efficacy compared to placebo[2] | |
| Risedronate | Significant efficacy compared to placebo[2] | |
| SERM | Raloxifene | Increased femoral neck BMD[4] |
Table 2: Relative Risk Reduction of Different Fracture Types
| Drug Class | Drug | Vertebral Fracture Risk Reduction vs. Placebo (RR, 95% CrI) | Non-Vertebral Fracture Risk Reduction vs. Placebo | Hip Fracture Risk Reduction vs. Placebo |
| Sclerostin Inhibitor | Romosozumab | 73% reduction after 1 year[6][7] | 38% reduction at 2 years (romosozumab followed by alendronate)[1] | 38% reduction at 2 years (romosozumab followed by alendronate)[1] |
| PTH Analog | Teriparatide | 0.07 (0.001–0.48)[4] | Ranked highest in reducing non-vertebral fractures[4] | Not consistently reported |
| RANKL Inhibitor | Denosumab | Over 65% reduction at 3 and 6 years[1] | Statistically significant reduction | 40% reduction[8] |
| Bisphosphonates | Risedronate | 0.30 (0.14–0.61)[4] | Statistically significant reduction[2] | Not consistently reported |
| Zoledronic Acid | Ranked high in preventing vertebral fractures[4] | Statistically significant reduction[2] | Not consistently reported | |
| Alendronate | Not specified in provided search results | Statistically significant reduction[2] | Not consistently reported | |
| SERM | Raloxifene | Statistically significant reduction | No statistically significant reduction[9] | No statistically significant reduction[9] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by each drug class is crucial for developing novel therapeutics and optimizing treatment strategies.
Bisphosphonates
Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone matrix.[10][11][12] They are taken up by osteoclasts during bone resorption, leading to the inhibition of osteoclast activity and induction of apoptosis.[12]
Nitrogen-containing bisphosphonates, the more potent class, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[10][11][12][13][14] This inhibition prevents the prenylation of small GTP-binding proteins, such as Ras, Rho, and Rac, which are essential for osteoclast function and survival.[12][13]
RANKL Inhibitors (Denosumab)
Denosumab is a fully human monoclonal antibody that targets and binds to RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand).[8][15][16][17][18] RANKL is a key cytokine essential for the formation, function, and survival of osteoclasts.[16][18] By neutralizing RANKL, denosumab prevents its interaction with its receptor, RANK, on the surface of osteoclasts and their precursors.[8][15][17] This inhibition blocks the downstream signaling pathways, including NF-κB and MAPK, which are crucial for osteoclastogenesis and bone resorption.[15]
Parathyroid Hormone (PTH) Analogs (Teriparatide, Abaloparatide)
Teriparatide and abaloparatide are analogs of parathyroid hormone (PTH) and PTH-related protein (PTHrP), respectively.[19] When administered intermittently (once-daily injections), they have an anabolic effect on bone.[20] These drugs bind to the PTH1 receptor, a G protein-coupled receptor on osteoblasts.[20][21] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[20][22] This signaling cascade ultimately stimulates osteoblast differentiation and activity, leading to increased bone formation.[20]
Sclerostin Inhibitors (Romosozumab)
Romosozumab is a humanized monoclonal antibody that binds to and inhibits sclerostin.[6][7][23][24] Sclerostin, a glycoprotein primarily produced by osteocytes, is a negative regulator of bone formation.[23] It acts by binding to LRP5/6 co-receptors, thereby inhibiting the canonical Wnt signaling pathway.[23][25] By inhibiting sclerostin, romosozumab allows for the activation of the Wnt pathway, leading to increased osteoblast activity and bone formation.[6][7][23] Romosozumab also has a dual effect by decreasing bone resorption.[7][24]
Selective Estrogen Receptor Modulators (SERMs) (Raloxifene)
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist or antagonist activity.[26][27][28] In bone, raloxifene acts as an estrogen agonist by binding to estrogen receptors on osteoblasts and osteoclasts.[26][28][29] This interaction mimics the effects of estrogen, leading to a decrease in bone resorption and an increase in bone mineral density.[26][29] In other tissues, such as the breast and uterus, raloxifene acts as an estrogen antagonist.[28][30]
Key Experimental Protocols
Standardized and robust experimental protocols are fundamental to the evaluation of osteoporosis therapies. Below are detailed methodologies for two key assessments.
Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DXA)
Objective: To quantify bone mineral content and density at clinically relevant sites (e.g., lumbar spine, femoral neck) to diagnose osteoporosis, assess fracture risk, and monitor treatment response.[31]
Methodology:
-
Patient Preparation: No special preparation is required. Patients should wear loose-fitting clothing without metal fasteners.
-
Instrumentation and Calibration: A certified DXA scanner is used. Daily quality control procedures are performed using a phantom to ensure accuracy and precision.[32]
-
Patient Positioning:
-
Lumbar Spine (AP view): The patient lies supine on the scanning table with their legs elevated and supported to reduce lumbar lordosis.
-
Proximal Femur: The patient lies supine with their leg internally rotated to ensure the femoral neck is parallel to the scanning table.
-
-
Image Acquisition: The DXA scanner emits two X-ray beams of different energy levels that pass through the patient's body. The detector measures the amount of X-ray that passes through the bone and soft tissue.
-
Data Analysis: Specialized software calculates the bone mineral content (g) and the bone area (cm²). BMD is then calculated as g/cm². Results are expressed as T-scores (comparison to a young, healthy adult reference population) and Z-scores (comparison to an age- and sex-matched reference population).[33]
Assessment of Bone Turnover Markers (BTMs)
Objective: To measure the rate of bone formation and resorption by quantifying specific biochemical markers in serum or urine. BTMs can be used to assess fracture risk and monitor the response to osteoporosis therapy.[34][35][36]
Methodology:
-
Patient Preparation: Patients are typically required to fast overnight. Samples should be collected in the morning at a consistent time to minimize diurnal variation.[35][37]
-
Sample Collection and Processing:
-
Serum: Blood is collected via venipuncture into appropriate tubes. The blood is allowed to clot, and serum is separated by centrifugation.
-
Urine: A second-morning void urine sample is often preferred.
-
-
Biomarker Selection:
-
Bone Formation Markers:
-
Bone Resorption Markers:
-
-
Assay Method: Enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays are the most common methods for quantifying BTMs.[34]
-
Data Interpretation: Changes in BTM levels are assessed relative to baseline measurements. A significant decrease in resorption markers or an increase in formation markers indicates a therapeutic response.
Conclusion
The treatment landscape for osteoporosis has evolved significantly, offering a range of therapeutic options with distinct mechanisms of action. While bisphosphonates and SERMs have long been the standard of care, the advent of RANKL inhibitors, PTH analogs, and sclerostin inhibitors has provided more targeted and, in some cases, more potent therapies. Head-to-head clinical trials and network meta-analyses suggest that anabolic agents like teriparatide and romosozumab may offer superior efficacy in fracture risk reduction compared to antiresorptive agents.[39][40] The choice of treatment should be individualized based on the patient's fracture risk, BMD, and other clinical factors. Continued research into the underlying molecular pathways of bone metabolism will undoubtedly lead to the development of even more effective and safer therapies for osteoporosis.
References
- 1. Osteoporosis: Current and Emerging Therapies Targeted to Immunological Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug efficacies on bone mineral density and fracture rate for the treatment of postmenopausal osteoporosis: a network meta-analysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of osteoporosis pharmacotherapies in preventing fracture among oral glucocorticoid users: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteoporosis: New-Generation Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Osteoporosis Pharmacotherapy Fracture Rates: Analysis of a MarketScan® Claims Database Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Denosumab, a RANK ligand inhibitor, for the management of bone loss in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Profile of romosozumab and its potential in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-sclerostin antibodies: a new frontier in fragility fractures treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. droracle.ai [droracle.ai]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. med.emory.edu [med.emory.edu]
- 34. academic.oup.com [academic.oup.com]
- 35. Osteoporosis - Bone Turnover Markers | Choose the Right Test [arupconsult.com]
- 36. Bone Turnover Markers Testing [southcarolinablues.com]
- 37. myadlm.org [myadlm.org]
- 38. bcbst.com [bcbst.com]
- 39. Fracture risk reduction and safety by osteoporosis treatment compared with placebo or active comparator in postmenopausal women: systematic review, network meta-analysis, and meta-regression analysis of randomised clinical trials | The BMJ [bmj.com]
- 40. obgproject.com [obgproject.com]
In Vivo Validation of WY-47766's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of WY-47766, a novel selective inhibitor of osteoclast vacuolar H+-ATPase (V-ATPase), against other V-ATPase inhibitors for the treatment of osteoporosis. Due to the current absence of direct in vivo data for this compound, this guide focuses on its putative efficacy based on its mechanism of action, benchmarked against the performance of established selective and non-selective V-ATPase inhibitors in preclinical osteoporosis models.
Executive Summary
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular mediator of bone loss is the osteoclast, which resorbs bone tissue by creating an acidic microenvironment through the action of V-ATPase. This compound, also known as OST-766, is a proton pump inhibitor that selectively targets the osteoclast V-ATPase. This targeted action suggests a promising therapeutic window for inhibiting bone resorption with potentially fewer side effects compared to non-selective V-ATPase inhibitors. This guide will compare the known in vivo effects of other V-ATPase inhibitors to project the therapeutic potential of this compound.
Comparative Analysis of V-ATPase Inhibitors
The following table summarizes the available in vivo data for various V-ATPase inhibitors in preclinical models of osteoporosis, primarily the ovariectomized (OVX) rat model, which mimics postmenopausal bone loss.
| Compound | Class | In Vivo Model | Key Findings | Reference |
| This compound (OST-766) | Selective Osteoclast V-ATPase Inhibitor | Data Not Available | Putative inhibitor of bone resorption based on selective V-ATPase inhibition. | N/A |
| SB 242784 | Selective Osteoclast V-ATPase Inhibitor | Ovariectomized (OVX) Rats | - At 10 mg/kg/day, prevented ovariectomy-induced bone loss. - Inhibited retinoid-induced hypercalcemia, a marker of excessive bone resorption. | [1] |
| FR177995 | V-ATPase Inhibitor | Ovariectomized (OVX) Rats | - Reported to be effective in preventing bone resorption in the OVX rat model. | N/A |
| Bafilomycin A1 | Non-selective V-ATPase Inhibitor | Rat Hepatoma Cells (for autophagy studies) | - Widely used as a research tool to inhibit V-ATPase and autophagy. - In vivo use for osteoporosis is limited by toxicity. | [2] |
| Concanamycin A | Non-selective V-ATPase Inhibitor | In vitro studies | - Potent inhibitor of V-ATPases. - In vivo data for osteoporosis is scarce. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vivo validation of anti-osteoporotic agents.
Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat is the most widely used preclinical model for postmenopausal osteoporosis.
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months old, are used. They are housed in a controlled environment with a standard diet and water ad libitum.
-
Surgical Procedure:
-
Rats are anesthetized, and a dorsal midline or bilateral flank incision is made.
-
The ovaries are located and ligated before being surgically removed.
-
Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
-
Post-Operative Care: Animals are monitored for recovery, and analgesics are administered as needed.
-
Experimental Timeline: Bone loss is typically significant within 2-4 weeks post-ovariectomy. Treatment with the test compound usually commences 1-2 weeks after surgery and continues for a predetermined period (e.g., 4-12 weeks).
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DEXA) at various skeletal sites (e.g., femur, tibia, lumbar spine).[4][5]
-
Bone Microarchitecture: Assessed using micro-computed tomography (µCT) to quantify parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6][7]
-
Serum Bone Turnover Markers: Blood samples are collected to measure markers of bone formation (e.g., osteocalcin, procollagen type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase 5b - TRAP5b).[8][9][10][11][12]
-
Bone Histomorphometry: Undecalcified bone sections are prepared and stained to visualize and quantify cellular activities, such as osteoblast and osteoclast numbers and surfaces.[13][14][15][16][17]
-
Visualizations
Signaling Pathway of Osteoclast-Mediated Bone Resorption
Caption: Signaling pathway of osteoclast activation and bone resorption, highlighting the inhibitory action of this compound on V-ATPase.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for evaluating the efficacy of anti-osteoporotic compounds in an ovariectomized rat model.
Logical Relationship of Comparative Analysis
Caption: Logical flow of the comparative analysis to assess the therapeutic potential of this compound based on its mechanism and data from comparator compounds.
References
- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Precision and accuracy of in vivo bone mineral measurement in rats using dual-energy X-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 7. biocytogen.com [biocytogen.com]
- 8. Correlation between salivary and serum markers of bone turnover in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PINP: a serum biomarker of bone formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of WY-47766: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like WY-47766 are paramount for laboratory safety and operational integrity. This document provides essential logistical information and procedural guidance for the safe management of this compound.
This compound is a proton pump inhibitor under investigation for its potential therapeutic effects in postmenopausal osteoporosis.[1][2][3] As a research chemical, it is crucial to handle it with care and dispose of it in accordance with laboratory safety protocols and local regulations. While specific safety data for this compound is not publicly available, this guide is based on the properties of similar compounds and general best practices for chemical waste management.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 134217-27-9 |
| Chemical Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Proper Disposal Procedures
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation: Do not dispose of this compound down the drain or in regular solid waste. It must be segregated as chemical waste.
-
Solid Waste:
-
Collect unadulterated or expired solid this compound in a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste" or "Chemical Waste" and clearly write "this compound" and its CAS number (134217-27-9).
-
Store the container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Liquid Waste (Solutions in Solvents like DMSO):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealed container.
-
The container must be compatible with the solvent used (e.g., a chemical-resistant plastic or glass bottle for DMSO solutions).
-
Label the container with "Hazardous Waste" or "Chemical Waste," and list all contents, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations.
-
Store the liquid waste container in a secondary containment bin in the designated chemical waste storage area.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated.
-
Collect these materials in a separate, sealed plastic bag or container labeled "Contaminated Lab Debris with this compound."
-
Dispose of this container as chemical waste.
-
-
Waste Pickup: Arrange for the collection of all this compound waste by your institution's EHS or a licensed hazardous waste disposal company.
Mechanism of Action in Osteoporosis
This compound is being investigated as a potential treatment for osteoporosis due to its inhibitory action on vacuolar H⁺-ATPases (V-ATPases) in osteoclasts.[1][2][3] Osteoclasts are bone-resorbing cells that play a critical role in bone remodeling. To break down bone tissue, osteoclasts create an acidic microenvironment in the resorption lacuna, a sealed-off space between the cell and the bone surface. This acidification is achieved by pumping protons across the ruffled border membrane of the osteoclast via V-ATPases. The acidic environment dissolves the mineral component of the bone and provides the optimal pH for the activity of degradative enzymes like cathepsin K.
By inhibiting the V-ATPase in osteoclasts, this compound is hypothesized to prevent the acidification of the resorption lacuna. This, in turn, would reduce the dissolution of bone mineral and inhibit the function of bone-degrading enzymes, ultimately leading to a decrease in bone resorption and a potential increase in bone density.
Caption: Mechanism of action of this compound in inhibiting osteoclast-mediated bone resorption.
Experimental Protocol: In Vitro Bone Resorption Assay
The following is a representative protocol to assess the efficacy of this compound in inhibiting osteoclast-mediated bone resorption in vitro.
Materials:
-
This compound
-
Osteoclast precursor cells (e.g., bone marrow-derived macrophages or RAW 264.7 cells)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Calcium phosphate-coated multi-well plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue stain
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed osteoclast precursor cells onto calcium phosphate-coated plates at an appropriate density in complete Alpha-MEM containing M-CSF.
-
Osteoclast Differentiation: Induce osteoclast differentiation by adding RANKL to the culture medium.
-
Treatment with this compound: After 2-3 days of differentiation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) dissolved in DMSO. Include a vehicle control (DMSO only).
-
Incubation: Continue the culture for an additional 4-5 days, replacing the medium and treatments every 2-3 days.
-
TRAP Staining: At the end of the culture period, fix the cells and stain for TRAP, a marker for mature osteoclasts. Count the number of TRAP-positive multinucleated cells to assess osteoclast formation.
-
Resorption Pit Analysis:
-
Remove the cells from the plate using a mild bleach or detergent solution.
-
Stain the resorption pits with toluidine blue or another suitable dye.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Compare the number of osteoclasts and the area of resorption in the this compound-treated wells to the vehicle control. Calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound for bone resorption.
References
Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like WY-47766
In the absence of specific safety data for the compound designated WY-47766, it is imperative to treat it as a substance with unknown toxicity and potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle such compounds with the utmost caution, ensuring personal and environmental safety. The following procedures are based on established principles of laboratory safety for handling novel chemical entities.
I. Guiding Principle: The Precautionary Approach
When safety information is unavailable, a precautionary approach is the cornerstone of safe laboratory practice. This means assuming the substance is hazardous and implementing controls to minimize exposure until sufficient data are available to determine its specific risks. All handling should be conducted within a designated area, and access should be restricted to authorized personnel who are fully aware of the potential risks and trained in the required safety protocols.
II. Personal Protective Equipment (PPE) for Compounds of Unknown Toxicity
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound or any compound with unknown hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloved) | Provides a barrier against dermal absorption, which is a common route of exposure for many chemicals. Double-gloving is recommended to protect against undetected punctures or degradation of the outer glove. |
| Eye Protection | Chemical Splash Goggles or a Full-Face Shield | Protects the eyes and face from splashes, aerosols, and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | The type of respirator should be selected based on a risk assessment of the procedure. For handling powders or volatile liquids, a respirator with particulate and organic vapor cartridges is recommended. All use must be in accordance with a respiratory protection program. |
| Body Protection | A fully buttoned lab coat with tight-fitting cuffs or a disposable gown | Protects the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be worn over the lab coat. |
| Foot Protection | Closed-toe shoes made of a non-porous material | Protects the feet from spills and falling objects. |
III. Operational Plan for Safe Handling
A step-by-step operational plan is crucial to minimize the risk of exposure during the handling of this compound.
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.
-
Ensure that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a pre-approved waste disposal container ready.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the compound within the chemical fume hood to contain any potential vapors, dust, or aerosols.
-
Use the smallest quantities of the substance necessary for the experiment.
-
Avoid direct contact with the compound. Use spatulas, forceps, or other appropriate tools.
-
-
Post-Handling:
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Decontaminate the work area and any equipment used.
-
Remove all PPE in the designated doffing area, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and used consumables, must be segregated into a clearly labeled hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the compound (if known) and should have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the name of the compound (this compound).
-
Disposal: The sealed waste container should be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow for Handling Unknown Compounds
The following diagram illustrates a logical workflow for the safe handling of a novel compound like this compound, from initial assessment to final disposal.
Caption: Workflow for handling compounds with unknown toxicity.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with novel compounds like this compound, fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
